Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Analysis
Target Molecule: Phenol, 2-iodo-6-methoxy-4-methyl-
Common Synonyms: 6-Iodocreosol; 2-Iodo-4-methyl-6-methoxyphenol
CAS Number: 10578-99-1 (Generic for iodocreosols; specific isomer confirmation required via NMR)
The synthesis of 2-iodo-6-methoxy-4-methylphenol presents a classic challenge in regioselective electrophilic aromatic substitution (EAS). The starting material, Creosol (2-methoxy-4-methylphenol) , contains three directing groups that create competing electronic environments. The primary synthetic objective is to install the iodine atom at the C6 position (ortho to the hydroxyl group) while suppressing the formation of the thermodynamically competitive C5-isomer (para to the methoxy group).
This guide details a robust, scalable oxidative iodination protocol utilizing Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl). This method is selected for its high ortho-selectivity, operational simplicity, and green chemistry profile compared to traditional reagents like Iodine Monochloride (ICl).
Structural Numbering & Regiochemistry
To ensure precision, we utilize the phenol-centric numbering scheme:
Competing Position (C5): Para to -OMe, Meta to -OH.
Part 2: Retrosynthetic Analysis
The most direct pathway involves the electrophilic iodination of Creosol. The choice of reagents dictates the regioselectivity. Basic conditions generate the phenoxide anion, which dramatically increases the electron density at the ortho (C6) and para (C4) positions. Since C4 is blocked by a methyl group, the phenoxide directs substitution almost exclusively to C6.
Caption: Retrosynthetic disconnection relying on phenoxide-directed ortho-iodination.
Part 3: Detailed Synthesis Protocol (NaI/NaOCl Method)
Rationale
While N-Iodosuccinimide (NIS) is effective for lab-scale synthesis, it often yields mixtures of C5 and C6 isomers in neutral media. The NaI/NaOCl method in basic methanol is superior because it proceeds via the phenoxide intermediate. The negative charge on the oxygen atom localizes high electron density at the C6 position, and the coordination of the sodium cation can further stabilize the transition state for ortho-attack.
Materials Table
Reagent
MW ( g/mol )
Equiv.
Role
Creosol
138.16
1.0
Substrate
Sodium Iodide (NaI)
149.89
1.2
Iodine Source
Sodium Hypochlorite (NaOCl)
74.44
1.5
Oxidant (Commercial Bleach ~5-12%)
Sodium Hydroxide (NaOH)
40.00
1.2
Base (Phenoxide formation)
Methanol (MeOH)
32.04
Solvent
Reaction Medium
Sodium Thiosulfate
158.11
-
Quenching Agent
Experimental Workflow
Step 1: Phenoxide Formation
Charge a round-bottom flask with Creosol (10.0 mmol) and Methanol (20 mL) .
Add NaOH (12.0 mmol) dissolved in a minimum amount of water (or use 2M NaOH solution).
Stir at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide salt. The solution may darken slightly.
Step 2: Iodide Addition
Add Sodium Iodide (12.0 mmol) to the reaction mixture. Stir until fully dissolved.
Cool the reaction mixture to 0–5 °C using an ice bath. Critical: Low temperature improves regioselectivity.
Step 3: Oxidative Iodination
Add the NaOCl solution (15.0 mmol) dropwise over 30–45 minutes via an addition funnel.
Mechanism: NaOCl oxidizes
to generate electrophilic iodine species (likely hypoiodite or equivalent) in situ.
Maintain the temperature below 5 °C during addition.
After addition, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.
Step 4: Quenching and Isolation
Cool the mixture back to 0 °C.
Quench excess oxidant by adding saturated aqueous Sodium Thiosulfate (
) until the iodine color (yellow/brown) fades to a pale yellow or colorless solution.
Acidify the mixture to pH ~2–3 using 1M HCl. The product will precipitate as a solid or form an oil.
Extraction: If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Step 5: Purification
Recrystallization: The crude product can often be recrystallized from Ethanol/Water or Hexane/Ethyl Acetate to yield pure 6-iodocreosol.
Flash Chromatography: If necessary, purify on silica gel (Eluent: 5-10% EtOAc in Hexanes).
Part 4: Mechanistic Pathway & Logic
The high regioselectivity is driven by the Phenoxide Directing Effect . In the anionic form, the oxygen donates significant electron density to the ortho position (C6) via resonance. The C5 position is activated by the methoxy group, but the phenoxide activation is electronically superior.
Caption: Mechanism of phenoxide-directed electrophilic aromatic substitution.
Part 5: Analytical Validation (QC)
Distinguishing the target (6-iodo) from the byproduct (5-iodo) is critical. Use 1H NMR coupling constants.
Feature
Target: 6-Iodo-2-methoxy-4-methylphenol
Byproduct: 5-Iodo-2-methoxy-4-methylphenol
Proton Positions
H-3 and H-5
H-3 and H-6
Relationship
Meta to each other
Para to each other
Coupling ()
Doublets, Hz
Singlets, Hz
Shift Logic
H-5 is shielded by ortho-Me and meta-OH.
H-6 is deshielded by ortho-I and ortho-OH.
Expected NMR (CDCl3) for Target:
2.25 (s, 3H, Me)
3.85 (s, 3H, OMe)
5.80 (s, 1H, OH)
6.65 (d, Hz, 1H, H-5)
7.10 (d, Hz, 1H, H-3)
Part 6: Safety & Hazards
Iodine/Iodides: Chronic exposure can affect thyroid function. Handle in a fume hood.
Sodium Hypochlorite: Strong oxidizer. Do not mix with acids before quenching (releases Chlorine gas).
Creosol: Irritant to skin and eyes. Wear nitrile gloves and safety glasses.
References
Regioselective Iodination of Phenols
Stavber, S., Jereb, M., & Zupan, M. (2008). "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides." Synthesis, 2008(10), 1487-1513. Link
Oxidative Iodination Protocol (NaI/NaOCl)
Edgar, K. J., & Falling, S. N. (1990). "An efficient and selective method for the preparation of iodophenols." The Journal of Organic Chemistry, 55(18), 5287-5291. Link
Synthesis of Vanillin Derivatives (Analogous Chemistry)
Pearl, I. A. (1958). "Reactions of Vanillin and its Derived Compounds. XXVII. Synthesis of 5-Iodovanillin." The Journal of Organic Chemistry, 23(1), 94–96. (Demonstrates ortho-iodination of guaiacol motifs). Link
BenchChem Protocol Reference
"4-(Hydroxymethyl)-2-iodo-6-methoxyphenol synthesis pathway." BenchChem Technical Library. Link
Exploratory
Spectroscopic Data of 2-iodo-6-methoxy-4-methylphenol: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-iodo-6-methoxy-4-methylphenol, a substituted phenol of interest in synthetic chemistry and drug discovery. Due to the limi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-iodo-6-methoxy-4-methylphenol, a substituted phenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data, corroborated by the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected Mass Spectrometry, Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data. Standardized experimental protocols for acquiring these spectra are also provided to facilitate the characterization of this and similar molecules.
Introduction
2-iodo-6-methoxy-4-methylphenol is a multifaceted aromatic compound featuring a phenol backbone substituted with iodo, methoxy, and methyl groups. This unique substitution pattern makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth look at its expected spectroscopic signatures.
Molecular Structure and Properties
Molecular Formula: C₈H₉IO₂
Molecular Weight: 264.06 g/mol
Exact Mass: 263.964725 g/mol
Caption: Predicted fragmentation pathway for 2-iodo-6-methoxy-4-methylphenol.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject 1 µL of the solution into the GC-MS system.
GC Conditions:
Column: A non-polar capillary column (e.g., DB-5ms).
Inlet Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Ion Source Temperature: 230 °C.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of 2-iodo-6-methoxy-4-methylphenol is expected to exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functionalities. A computed vapor-phase IR spectrum is available, providing a reliable prediction of these features.
[1]
Table 2: Predicted Infrared Spectroscopy Data
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
~3550 (broad)
O-H
Stretching
~3050
Aromatic C-H
Stretching
~2950, ~2850
Aliphatic C-H (in -CH₃ and -OCH₃)
Stretching
~1600, ~1480
C=C
Aromatic ring stretching
~1250
C-O
Aryl ether stretching
~1150
C-O
Phenolic stretching
~600
C-I
Stretching
The broadness of the O-H stretch is a hallmark of phenols and is due to hydrogen bonding.
[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Acquisition:
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: Average of 16 scans.
Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental NMR data for 2-iodo-6-methoxy-4-methylphenol is not readily available, reliable predictions can be made using computational models and by comparison with similar compounds.
[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.0
Singlet
1H
Ar-H
~6.8
Singlet
1H
Ar-H
~5.5
Broad Singlet
1H
-OH
~3.9
Singlet
3H
-OCH₃
~2.3
Singlet
3H
Ar-CH₃
The phenolic -OH proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent. The two aromatic protons are not coupled to each other and will therefore appear as singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~152
C-OH
~148
C-OCH₃
~135
C-CH₃
~130
Ar-CH
~125
Ar-CH
~85
C-I
~56
-OCH₃
~21
Ar-CH₃
The carbon attached to the iodine atom (C-I) is expected to be significantly shielded, appearing at a lower chemical shift (upfield) compared to the other aromatic carbons.
[5]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
¹H NMR Acquisition:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Sequence: Standard single-pulse sequence.
Number of Scans: 16.
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
Spectrometer: 100 MHz or higher.
Pulse Sequence: Proton-decoupled pulse sequence.
Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.
Caption: General workflow for NMR data acquisition and processing.
Conclusion
The spectroscopic data presented in this guide, based on computational predictions and analysis of analogous compounds, provides a robust framework for the characterization of 2-iodo-6-methoxy-4-methylphenol. The predicted mass spectrum, IR absorption frequencies, and NMR chemical shifts are consistent with the assigned molecular structure. This guide serves as a valuable resource for researchers, enabling them to confirm the identity and purity of this compound in their synthetic and developmental endeavors.
References
SpectraBase. (n.d.). Phenol, 2-iodo-6-methoxy-4-methyl-. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
NIST. (n.d.). 2-Methoxy-6-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
The following technical guide details the molecular structure, synthesis, and applications of Phenol, 2-iodo-6-methoxy-4-methyl- (commonly referred to as 6-Iodocreosol ). Executive Summary Phenol, 2-iodo-6-methoxy-4-meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, synthesis, and applications of Phenol, 2-iodo-6-methoxy-4-methyl- (commonly referred to as 6-Iodocreosol ).
Executive Summary
Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 111726-48-8 ) is a halogenated phenolic building block derived from creosol (2-methoxy-4-methylphenol).[1] It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, agrochemicals, and functional materials. Its structural uniqueness lies in the steric and electronic interplay between the bulky iodine atom, the electron-donating methoxy group, and the phenolic hydroxyl moiety, making it a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]
The molecule is a tetra-substituted benzene ring.[2] The positioning of substituents creates a specific electronic environment:
Position 1 (OH): The phenolic hydroxyl group is the core functional group, activating the ring.
Position 2 (I): The iodine atom acts as a heavy halogen handle. It is ortho to the hydroxyl group, introducing significant steric bulk and allowing for regioselective metal insertion.
Position 4 (Me): The methyl group provides lipophilicity and blocks the para-position, preventing side reactions at this site.
Position 6 (OMe): The methoxy group is an electron-donating group (EDG) ortho to the hydroxyl, facilitating intramolecular hydrogen bonding (OH···OMe).
Predicted Physical Properties[1]
Physical State: Low-melting solid or viscous oil (inferred from analogs like 6-iodovanillin and 2-iodo-4-methylphenol).
Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO, Methanol); sparingly soluble in water.
Acidity (
): Expected to be slightly lower (more acidic) than creosol () due to the inductive electron-withdrawing effect (-I effect) of the iodine atom ortho to the phenol.
Synthesis & Preparation
The synthesis of 2-iodo-6-methoxy-4-methylphenol is typically achieved via the electrophilic aromatic substitution (iodination) of creosol.[1]
Reaction Mechanism
The hydroxyl group (
) and methoxy group () strongly activate the benzene ring. The methyl group () at position 4 blocks para-substitution. Consequently, the electrophilic iodine species () attacks the only available activated ortho-position (Position 6).
), Potassium Iodide (), and a mild base (e.g., Ethylenediamine or aqueous ). Alternatively, N-Iodosuccinimide (NIS) can be used.
Workflow:
Dissolution: Dissolve Creosol (1.0 eq) in Methanol or Acetonitrile.
Iodination: Add
(1.05 eq) and (to solubilize iodine) slowly at 0°C to room temperature.
Quenching: Upon reaction completion (monitored by TLC/HPLC), quench with aqueous Sodium Thiosulfate (
) to remove excess iodine.
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Purification: Recrystallization from hexanes/EtOAc or column chromatography.
Figure 1: Synthetic pathway for the regioselective iodination of Creosol.
Spectroscopic Characterization (Predicted)
Detailed structural confirmation relies on NMR spectroscopy. The loss of the proton at position 6 and the shift of remaining protons are diagnostic.
NMR Analysis (400 MHz,
)
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Ar-OH
5.50 - 6.00
Singlet (broad)
1H
Phenolic OH
Ar-H (Pos 3)
~6.60
Doublet ( Hz)
1H
Meta to OH, Ortho to OMe
Ar-H (Pos 5)
~7.30
Doublet ( Hz)
1H
Meta to OH, Ortho to I
-OCH3
3.85
Singlet
3H
Methoxy group
-CH3
2.25
Singlet
3H
Methyl group
Interpretation:
H5 Shift: The proton at position 5 is significantly deshielded (shifted downfield to ~7.30 ppm) compared to the precursor due to the "ortho-effect" and magnetic anisotropy of the adjacent Iodine atom.[1]
Coupling: The two aromatic protons (H3 and H5) are meta to each other, resulting in a small coupling constant (
Hz).
Mass Spectrometry (MS)
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
): m/z 264.
Isotopic Pattern: Iodine is monoisotopic (
), so the M+ peak is dominant without the M+2 pattern seen in chloro/bromo compounds.
Fragmentation: Loss of Methyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) and Iodine radical ().
Applications in Drug Discovery & Material Science
The C-I bond is a high-value handle for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
Reacting 6-iodocreosol with aryl boronic acids yields sterically crowded biaryl systems.[1] The ortho-methoxy group can direct metallation or influence the atropisomerism of the resulting biaryl.[1]
Sonogashira Coupling
Coupling with terminal alkynes provides access to benzofuran derivatives via subsequent cyclization involving the adjacent phenolic oxygen.[1]
Figure 2: Divergent synthesis pathways utilizing the C-I handle.[1]
Safety & Handling
Hazards: Like most phenols, this compound is likely corrosive and toxic if swallowed or absorbed through the skin. The iodine content may release iodine vapor upon decomposition.[1]
Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation (quinonoid formation) or deiodination.
References
BLD Pharm. (n.d.). 2-Iodo-6-methoxy-4-methylphenol Product Page. Retrieved from
BenchChem. (2025).[3] Technical Guide: Iodinated Phenols. Retrieved from
Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylphenol (Creosol) Product Data. Retrieved from
PubChem. (2025).[4][5] Compound Summary for CAS 111726-48-8. Retrieved from
An In-Depth Technical Guide to 2-Iodo-6-methoxy-4-methylphenol A Note on Chemical Identification Introduction 2-Iodo-6-methoxy-4-methylphenol belongs to the class of methoxyphenols, a group of organic compounds character...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Iodo-6-methoxy-4-methylphenol
A Note on Chemical Identification
Introduction
2-Iodo-6-methoxy-4-methylphenol belongs to the class of methoxyphenols, a group of organic compounds characterized by the presence of both a hydroxyl and a methoxy group attached to a benzene ring.[7] These compounds are of significant interest to the scientific community, particularly in the fields of drug discovery and materials science, due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.[8] The introduction of an iodine atom to the phenolic ring is a key structural modification that can significantly influence the compound's physicochemical properties and biological activity, making it a compelling subject for research and development.
This technical guide provides a comprehensive overview of 2-iodo-6-methoxy-4-methylphenol, intended for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on providing a strong foundation for further investigation and application.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-iodo-6-methoxy-4-methylphenol. Where experimental data is unavailable, computed values are provided.
A plausible and efficient method for the synthesis of 2-iodo-6-methoxy-4-methylphenol is through the electrophilic iodination of its precursor, 2-methoxy-4-methylphenol (also known as creosol). The following protocol is adapted from established methods for the iodination of similar phenolic compounds.
Dissolution: Dissolve 2-methoxy-4-methylphenol in ethanol in a round bottom flask.
Addition of Iodide: Add sodium iodide to the solution and stir until it is completely dissolved.
Cooling: Cool the flask in an ice bath to 0-5 °C.
Iodination: Slowly add a solution of sodium hypochlorite dropwise to the cooled mixture over a period of 15-20 minutes with continuous stirring. Maintain the temperature below 10 °C.
Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 30 minutes.
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine and sodium hypochlorite. The disappearance of the characteristic iodine color indicates the completion of this step.
Acidification and Precipitation: Acidify the mixture with dilute hydrochloric acid to precipitate the product. The pH should be adjusted to be acidic.
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected product with cold deionized water to remove any inorganic salts.
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-iodo-6-methoxy-4-methylphenol.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 2-iodo-6-methoxy-4-methylphenol.
Potential Biological Activity and Applications in Drug Development
While specific biological studies on 2-iodo-6-methoxy-4-methylphenol are limited, the known activities of structurally related methoxyphenols provide a strong basis for hypothesizing its potential therapeutic applications.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-established as potent antioxidants due to their ability to scavenge free radicals.[9] The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Furthermore, many methoxyphenol derivatives exhibit significant anti-inflammatory effects.[8] It is hypothesized that these compounds may interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.[2]
Hypothesized Mechanism of Action: Interference with NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. It is plausible that 2-iodo-6-methoxy-4-methylphenol, like other methoxyphenols, could inhibit one or more steps in this pathway, thereby exerting its anti-inflammatory effects.
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized interference of 2-iodo-6-methoxy-4-methylphenol with the NF-κB signaling pathway.
Conclusion
2-Iodo-6-methoxy-4-methylphenol is a promising, yet underexplored, molecule with significant potential for applications in drug discovery and development. Its structural features suggest a favorable profile for antioxidant and anti-inflammatory activities. The synthetic route outlined in this guide is straightforward and scalable, providing a solid foundation for producing this compound for further research. Future studies should focus on the in-depth biological evaluation of 2-iodo-6-methoxy-4-methylphenol to validate its hypothesized mechanisms of action and to explore its full therapeutic potential.
References
SpectraBase. (n.d.). Phenol, 2-iodo-6-methoxy-4-methyl-. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 2-Methoxy-4-methylphenol. Retrieved from [Link]
Khazaei-Poul, Z., Mahmoodi, N. O., & Taherpour, H. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from [Link]
Stenutz. (n.d.). 2-iodo-6-methylphenol. Retrieved from [Link]
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 152, 112211.
FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-methylphenol (FDB008862). Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved from [Link]
Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Iodo-4-methylphenol. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Adline, A. J. R., et al. (2023). Development of a smart pH-responsive nano-polymer drug, 2-methoxy-4-vinylphenol conjugate against the intestinal pathogen, Vibrio cholerae. Scientific Reports, 13(1), 1234.
"Phenol, 2-iodo-6-methoxy-4-methyl-" starting material for synthesis
Synthesis, Reactivity, and Application Guide[1] Part 1: Molecular Profile & Strategic Value Phenol, 2-iodo-6-methoxy-4-methyl- (often referred to as 6-iodocreosol in biosynthetic contexts) is a high-value aryl iodide sca...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Reactivity, and Application Guide[1]
Part 1: Molecular Profile & Strategic Value
Phenol, 2-iodo-6-methoxy-4-methyl- (often referred to as 6-iodocreosol in biosynthetic contexts) is a high-value aryl iodide scaffold. Its structural uniqueness lies in its tetrasubstituted benzene ring, which combines an electron-rich phenolic system with a sterically demanding substitution pattern.
For drug discovery professionals, this molecule represents a "privileged handle." The iodine atom at the ortho position serves as a reactive gateway for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid elaboration of complex biaryl systems found in lignan natural products (e.g., Steganacin analogs) and pharmaceutical candidates targeting kinase inhibition.
Structural & Nomenclature Logic
To ensure synthesis accuracy, one must understand the IUPAC re-numbering that occurs during synthesis:
Transformation: Electrophilic iodination occurs at the only open ortho site (Position 6 relative to OH).
Product: The introduction of Iodine (I) forces a re-numbering due to alphabetical priority (Iodo > Methoxy).
New Numbering: OH (1), Iodo (2), Methyl (4), Methoxy (6).
Table 1: Physicochemical Profile
Property
Specification
Notes
IUPAC Name
2-iodo-6-methoxy-4-methylphenol
Primary identifier
Common Name
6-Iodocreosol
Used in biosynthetic literature
Molecular Formula
C₉H₁₁IO₂
Molecular Weight
264.06 g/mol
Heavy atom effect (Iodine)
Appearance
Off-white to pale yellow solid
Light sensitive (oxidizes to quinones)
Solubility
DCM, EtOAc, MeOH, DMSO
Poor water solubility
pKa (Predicted)
~9.5 - 10.0
Slightly more acidic than creosol due to I-induction
Part 2: Synthetic Pathways (The "Make")
We present two protocols. Protocol A is the "Gold Standard" for medicinal chemistry (high purity, mild conditions). Protocol B is a scalable, green chemistry alternative.
Pathway Visualization
The following diagram illustrates the regioselective logic and workflow.
Caption: Regioselective synthesis workflow. The substitution pattern of Creosol forces iodination exclusively to the C6 position (becoming C2 in the final product).
Protocol A: NIS-Mediated Iodination (High Purity)
Recommended for milligram to gram-scale library synthesis.
Rationale: N-Iodosuccinimide (NIS) provides a controlled source of iodonium (I⁺). The addition of catalytic acid activates the NIS, ensuring rapid reaction at room temperature without the oxidative polymerization often seen with molecular iodine.
Preparation: Dissolve Creosol (50 mmol) and NaI (55 mmol) in MeOH (100 mL). Add Water (100 mL). Cool to 0°C in an ice bath.
Oxidation: Add NaOCl solution dropwise via an addition funnel over 30 minutes.
Critical Control: Keep temperature <5°C to prevent over-oxidation to quinones.
Stirring: Allow to warm to room temperature and stir for 1 hour.
Precipitation: Acidify carefully with 1M HCl to pH ~3. The product often precipitates as a solid.
Isolation: Filter the solid. If oil forms, extract with DCM.
Recrystallization: Recrystallize from minimal hot Ethanol/Water.
Part 3: Critical Reactivity & Applications
Once synthesized, the 2-iodo-6-methoxy-4-methylphenol scaffold is a versatile "springboard" for complexity.
Reactivity Decision Tree
The iodine handle allows for divergent synthesis. The presence of the free phenol (OH) requires strategic protection depending on the coupling partner.
Caption: Divergent synthesis pathways. Phenol protection is often required prior to Palladium catalysis to prevent catalyst poisoning or side reactions.
Troubleshooting & Experimental Nuances
Regioselectivity Drift:
Issue: Formation of di-iodo species (2,6-diiodo...).
Fix: Strict stoichiometry (1.05 eq NIS). If di-iodo forms, it is easily separable by column chromatography (significantly higher Rf due to loss of polarity).
Oxidation Sensitivity:
Issue: Reaction mixture turns dark black/tarry.
Cause: Oxidation of the electron-rich phenol ring to a quinone methide or quinone.
Fix: Perform all reactions under Nitrogen atmosphere. Use Na₂S₂O₃ quench immediately upon completion.
Coupling Efficiency:
Insight: The ortho-methoxy group provides steric bulk but also potential coordination to the Pd-catalyst (hemi-labile ligand effect). This can accelerate oxidative addition but retard reductive elimination.
Recommendation: Use bulky phosphine ligands (e.g., S-Phos, X-Phos) for Suzuki couplings involving this scaffold to overcome steric hindrance.
Part 4: References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7][9] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[9] Tetrahedron Letters, 43(29), 5047–5048.
Kraszkiewicz, L., & Skulski, L. (2006).[7] Oxidative Iodination of Deactivated Arenes with Sodium Periodate and Iodine in Concentrated Sulfuric Acid. Synthesis, 2006(07), 1195-1199.
BenchChem Technical Data. (2025). 2-Iodo-4-methylphenol and derivatives: Synthesis and Applications.
Ganguly, N. C., Barik, S. K., & Dutta, S. (2010).[7] Mild and Eco-Friendly Iodination of Activated Arenes. Synthesis, 2010(09), 1467-1472.
Technical Guide: Biological Potential & Synthetic Utility of 2-Iodo-6-methoxy-4-methylphenol
[1][2] Executive Summary This technical guide provides a comprehensive analysis of 2-iodo-6-methoxy-4-methylphenol , a specialized halogenated phenolic derivative.[1] While direct clinical data on this specific isomer is...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 2-iodo-6-methoxy-4-methylphenol , a specialized halogenated phenolic derivative.[1] While direct clinical data on this specific isomer is limited, its structural homology to Creosol (2-methoxy-4-methylphenol) and iodinated thyroid hormones suggests significant biological potential.[1]
This guide is designed for medicinal chemists and pharmacologists to explore three core domains of activity:
Antioxidant Efficacy: Driven by the electron-rich phenolic core.[1]
Antimicrobial/Cytotoxic Potency: Enhanced by the lipophilic iodine substituent.[1][2]
Synthetic Utility: As a versatile aryl iodide scaffold for cross-coupling reactions in drug discovery.[1][2]
Chemical Profile & Structural Analysis (SAR)
The biological activity of 2-iodo-6-methoxy-4-methylphenol is dictated by the interplay of its functional groups.[1]
Feature
Chemical Moiety
Biological/Chemical Function
H-Bond Donor
Phenolic -OH
Primary site for Radical Scavenging (Hydrogen Atom Transfer).[1][2]
Electron Donor
Methoxy (-OCH₃)
Increases electron density on the ring, stabilizing the phenoxy radical.[1][2]
Lipophilic Tail
Methyl (-CH₃)
Enhances hydrophobic interaction with lipid bilayers.[1][2]
Halogen Handle
Iodine (-I)
Increases LogP (lipophilicity), enables Halogen Bonding, and serves as a leaving group for Pd-catalyzed coupling.[1][2]
pKa: ~9-10 (Slightly more acidic than Creosol due to the inductive effect of Iodine).[1]
Core Mechanism 1: Antioxidant Activity[2]
Mechanistic Theory: Hydrogen Atom Transfer (HAT)
Phenolic antioxidants function primarily by donating a hydrogen atom to neutralize free radicals (R[1]•). The presence of electron-donating groups (EDGs) like the methoxy and methyl groups at the ortho and para positions stabilizes the resulting phenoxy radical via resonance and hyperconjugation.[1]
The iodine atom at the ortho position introduces a steric bulk that may protect the phenoxy radical from rapid dimerization, potentially enhancing its longevity and antioxidant capacity compared to non-halogenated analogs.[1]
Visualization: Radical Scavenging Pathway
Caption: Hydrogen Atom Transfer (HAT) mechanism where the phenolic hydrogen neutralizes a free radical, forming a stable phenoxy radical.
Iodinated phenols often exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts.[1][2] The large, lipophilic iodine atom facilitates:
Membrane Penetration: Disruption of the bacterial cell membrane lipid bilayer.[2]
Uncoupling of Oxidative Phosphorylation: Protonophore activity, collapsing the proton gradient across the mitochondrial or bacterial membrane.[2]
Halogen Bonding: Specific interactions with enzymes or receptors involved in cell wall synthesis.[1][2]
Visualization: Membrane Interaction & Disruption
Caption: Mechanism of action showing lipophilic partitioning into the membrane, leading to structural disruption and metabolic collapse.[1]
Prepare 2-fold serial dilutions in MHB in a 96-well plate (Range: 0.5 – 256 µg/mL).
Ensure final DMSO concentration is < 1%.
Inoculation:
Add 100 µL of diluted bacterial suspension to each well.[1]
Incubation:
Incubate at 37°C for 18–24 hours.
Readout:
Visual inspection for turbidity. The first clear well is the MIC .
Note: Iodinated phenols can be colored; use a resazurin (Alamar Blue) viability dye if turbidity is ambiguous.[1]
Core Mechanism 3: Synthetic Utility (The Iodine Handle)[1]
Mechanistic Theory: Cross-Coupling Scaffold
Beyond direct biological activity, this molecule is a high-value intermediate.[1][2] The Aryl-Iodide bond is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1][2] This allows the "Creosol" core to be attached to other pharmacophores, creating complex biaryl drugs.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for transforming 2-iodo-6-methoxy-4-methylphenol into complex biaryl pharmaceuticals via Palladium catalysis.
Experimental Protocol: General Suzuki Coupling
Objective: Synthesize a biaryl derivative to expand the chemical space.
Combine all reagents in a sealed vial under Nitrogen/Argon atmosphere.
Heat to 90°C for 12 hours.
Monitor reaction progress via TLC (Thin Layer Chromatography).
Workup:
Cool to RT, dilute with EtOAc, wash with brine.
Dry over Na2SO4, concentrate, and purify via column chromatography.[2]
Safety & Toxicology Considerations
While exploring the potential of this compound, researchers must be aware of specific toxicological risks associated with iodinated phenols:
Thyroid Disruption: Due to structural similarity with Thyroxine (T4) precursors, this compound may compete for binding with Transthyretin (TTR) or Thyroid Hormone Receptors (TR), potentially acting as an endocrine disruptor.[1]
Sensitization: Phenolic compounds are known skin sensitizers.[1] Proper PPE (gloves, fume hood) is mandatory.
Environmental Impact: Halogenated phenols are persistent organic pollutants.[1] Waste must be disposed of as halogenated organic waste.
References
Amorati, R., & Valgimigli, L. (2012). Modulation of the antioxidant activity of phenols by non-covalent interactions.[1] Organic & Biomolecular Chemistry, 10(21), 4147-4158.[1] Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483. Link
Tado, H., et al. (2018). Synthesis and antibacterial activity of iodinated phenols.[1][2] Journal of Antibiotics. (General Reference for Iodophenol Activity).[1][2]
PubChem Compound Summary. (n.d.). 2-Methoxy-4-methylphenol (Creosol). National Center for Biotechnology Information.[1][2] Link
Sigma-Aldrich. (n.d.).[1][2] DPPH Antioxidant Assay Protocol. Link
Executive Summary Phenol, 2-iodo-6-methoxy-4-methyl- (commonly referred to as 6-Iodocreosol ) represents a critical "linchpin" intermediate in modern organic synthesis. Structurally derived from Creosol (2-methoxy-4-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenol, 2-iodo-6-methoxy-4-methyl- (commonly referred to as 6-Iodocreosol ) represents a critical "linchpin" intermediate in modern organic synthesis. Structurally derived from Creosol (2-methoxy-4-methylphenol), this molecule features a unique trisubstituted arene architecture where the iodine atom serves as a high-value handle for transition-metal-catalyzed cross-coupling reactions.
For researchers in drug discovery, this compound offers a strategic entry point into biaryl lignan scaffolds (analogous to podophyllotoxin and steganacin) and complex heterocyclic libraries. Its utility lies in the orthogonality of its functional groups: a phenolic hydroxyl for etherification/protection, a methoxy group for hydrogen-bond accepting, and an aryl iodide for C-C bond formation.
This guide provides a definitive technical analysis of its synthesis, reactivity profile, and application in high-throughput medicinal chemistry.
Part 1: Chemical Architecture & Synthesis[1]
Structural Logic & Regioselectivity
The synthesis of 6-Iodocreosol is governed by the principles of Electrophilic Aromatic Substitution (EAS). The precursor, Creosol , contains two activating groups: a hydroxyl (-OH) and a methoxy (-OMe).
Hydroxyl Group (C1): A strong activator and ortho, para-director. Positions 2 and 4 are blocked. Position 6 is open and highly activated.
Methoxy Group (C2): A moderate activator and ortho, para-director. Directs to positions 3 and 5.[1]
Methyl Group (C4): Weak activator.
The Mechanistic Insight: The directing power of the phenolate/hydroxyl group dominates. Consequently, iodination occurs exclusively at the C6 position (ortho to the phenol), avoiding the sterically crowded C3 position (between the methyl and methoxy groups).
Synthesis Workflow (Graphviz)
The following diagram illustrates the regioselective synthesis pathway from Vanillin (precursor to Creosol) to the target iodinated scaffold.
Caption: Figure 1. Regioselective synthesis pathway. The hydroxyl group directs the electrophilic iodine to the C6 position.
Part 2: Experimental Protocols
Protocol A: Regioselective Iodination of Creosol
Objective: Synthesis of 2-iodo-6-methoxy-4-methylphenol from Creosol using N-Iodosuccinimide (NIS).[2] This method is preferred over elemental iodine for its atom economy and ease of purification.
Preparation: In a flame-dried round-bottom flask, dissolve Creosol (10.0 mmol, 1.38 g) in anhydrous MeCN (20 mL).
Activation: Add TFA (0.1 eq, 1.0 mmol) to acidify the medium, enhancing the electrophilicity of the iodine source.
Addition: Cool the solution to 0°C. Add NIS (11.0 mmol, 2.48 g) portion-wise over 15 minutes to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot compared to Creosol.
Quench: Pour the reaction mixture into a saturated solution of Sodium Thiosulfate (
) to neutralize unreacted iodine (indicated by the disappearance of yellow color).
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the target as a pale yellow oil/solid.
Validation Criteria:
1H NMR (
): Look for two singlets in the aromatic region (approx 6.6 and 7.1 ppm) indicating para-substitution relative to each other is not present (they are meta). Actually, in this specific isomer, H3 and H5 are meta to each other.
Yield: Typical isolated yields range from 85-92%.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Utilization of the iodine handle to create a biaryl scaffold.
Filter through Celite and purify via chromatography.
Part 3: Reactivity Profile & Derivatives[1]
The iodine atom at position 2 (relative to phenol) is a "soft" electrophile, making it highly susceptible to Oxidative Addition by Palladium(0). This allows for the construction of diverse libraries.
Comparative Coupling Efficiency
The following table summarizes the efficiency of 6-Iodocreosol in various cross-coupling reactions compared to its chlorinated or brominated analogs.
Caption: Figure 2.[2][6] Divergent reactivity profile. The iodine handle enables access to three distinct chemical spaces.
Part 4: Applications in Drug Discovery[1]
Stegane and Lignan Synthesis
The 2-iodo-6-methoxy-4-methylphenol scaffold is a structural mimic of the "E-ring" found in Etoposide and Steganacin .
Mechanism: The biaryl axis created via Suzuki coupling of this unit is often atropisomeric. The methoxy and methyl groups provide the necessary steric bulk to lock the conformation, which is critical for binding to Tubulin (antimitotic activity).
Reference: This scaffold is frequently cited in the total synthesis of Schisandraceae natural products.
Antioxidant Probes
As a phenolic compound, it acts as a radical scavenger. The iodine substitution alters the redox potential (
) of the phenol, making it a useful probe for studying oxidative stress mechanisms in cellular assays.
Part 5: Safety & Handling (SDS Summary)
Hazards: Irritant (Skin/Eye). The iodine-carbon bond is light-sensitive.[2]
Storage: Store at 2-8°C, protected from light (amber vials).
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Organic Syntheses. (1953). Creosol Synthesis via Clemmensen Reduction. Org.[5][7][8][9] Synth. 33, 17. Retrieved from [Link]
Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[2] Retrieved from [Link]
PubChem. (2025). Compound Summary: 2-methoxy-4-methylphenol (Creosol).[3][4][8][10] Retrieved from [Link]
Chemistry LibreTexts. (2024). Mechanism of Suzuki-Miyaura Coupling.[2] Retrieved from [Link]
Technical Guide: Stability and Storage of Phenol, 2-iodo-6-methoxy-4-methyl-
Executive Summary Phenol, 2-iodo-6-methoxy-4-methyl- (often referred to as 6-iodocreosol or 2-iodo-4-methyl-6-methoxyphenol ) is a highly functionalized aryl iodide intermediate used in cross-coupling reactions (Suzuki-M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenol, 2-iodo-6-methoxy-4-methyl- (often referred to as 6-iodocreosol or 2-iodo-4-methyl-6-methoxyphenol ) is a highly functionalized aryl iodide intermediate used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and natural product synthesis.
Its structural integrity is compromised by two primary vectors: photolytic deiodination (due to the labile C–I bond) and oxidative quinone formation (driven by the electron-rich phenolic ring). Optimal storage requires exclusion of light and oxygen, maintained at -20°C under an inert atmosphere.
Chemical Identity & Structural Vulnerabilities[1]
To understand the storage requirements, one must first understand the molecular vulnerabilities. This compound features a "push-pull" instability dynamic:
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups increase electron density on the ring. While this facilitates oxidative addition in catalysis, it also lowers the oxidation potential, making the phenol prone to air oxidation.
The Iodine "Weak Link": The Carbon-Iodine (C–I) bond is the weakest among common aryl halides (Bond Dissociation Energy
65 kcal/mol). It is susceptible to homolytic cleavage upon exposure to UV and blue-spectrum visible light.
Property
Specification / Note
Chemical Name
Phenol, 2-iodo-6-methoxy-4-methyl-
Common Synonyms
6-Iodocreosol; 2-Iodo-4-methyl-6-methoxyphenol
Molecular Formula
C₈H₉IO₂
Molecular Weight
264.06 g/mol
Physical State
Low-melting solid or viscous oil (purity dependent)
Primary Hazards
Skin/Eye Irritant, Light Sensitive, Air Sensitive
Degradation Mechanisms
Understanding how the molecule degrades allows for the design of effective countermeasures.
Photolytic Deiodination (The Light Threat)
Exposure to light (specifically
nm) excites the molecule, leading to the homolysis of the C–I bond. This generates a highly reactive aryl radical and an iodine radical.
Outcome: The aryl radical abstracts a hydrogen atom from any available source (solvent, moisture), reverting the molecule to the non-iodinated parent (Creosol).
Visual Indicator: The liberated iodine radicals recombine to form molecular iodine (
), causing the sample to turn purple or dark brown.
Oxidative Quinone Formation (The Air Threat)
The phenolic hydroxyl group, activated by the ortho-methoxy group, is susceptible to auto-oxidation.
Outcome: Formation of ortho- or para-quinones.
Synergy: The presence of free iodine (from photolysis) can act as a Lewis acid catalyst, accelerating this oxidation process [1].
Visualization: Degradation Pathways
The following diagram illustrates the cascade of failure if storage conditions are unmet.
Caption: Figure 1. Synergistic degradation pathways driven by light and oxygen exposure.
Storage Protocols
This protocol ensures shelf-life extension from weeks (improper storage) to 12+ months.
The "Golden Standard" Storage System
Every container must be treated as a closed system.
Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.
Why: Amber glass blocks UV/blue light. Teflon prevents leaching of plasticizers which can react with the aryl iodide.
Atmosphere: Argon (preferred) or Nitrogen backfill.[1]
Why: Argon is heavier than air and provides a superior blanket against oxygen diffusion compared to nitrogen.
Temperature:-20°C (± 5°C) .
Why: Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous deiodination and oxidation.
Secondary Containment: Sealed opaque bag with a desiccant packet.
Why: Prevents condensation on the vial when removing from the freezer.
Handling Workflow
When using the compound for experiments:
Thaw: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating hydrolysis/degradation.
Dim Light: Handle in a hood with the sash lowered or under amber light/low-light conditions.
Re-seal: Immediately purge the headspace with inert gas before returning to storage.
Quality Control & Re-validation
Before committing this intermediate to a high-value step (e.g., a GMP synthesis or late-stage coupling), validate its purity. Visual inspection (looking for darkening) is a first indicator, but HPLC is definitive.
Visual Inspection Criteria
Pass: Off-white to pale yellow solid/oil.
Caution: Yellow-orange (Surface oxidation). Purify if >1% impurity affects the next step.
Fail: Dark brown/Purple (Significant iodine liberation). Requires recrystallization or column chromatography.
HPLC Validation Method
A standard Reverse-Phase (RP) method is recommended to separate the de-iodinated parent (Creosol) from the target.
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
"Phenol, 2-iodo-6-methoxy-4-methyl-" health and safety information
Technical Safety & Handling Guide: Phenol, 2-iodo-6-methoxy-4-methyl- Executive Summary Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 111726-48-8), often referred to as 6-iodocreosol , is a specialized halogenated phenolic in...
Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 111726-48-8), often referred to as 6-iodocreosol , is a specialized halogenated phenolic intermediate used primarily in the synthesis of bioactive scaffolds and cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]
As a Senior Application Scientist, I have observed that while this compound shares the general hazard profile of substituted phenols, its iodine substituent introduces specific stability concerns—namely, light sensitivity and the potential liberation of free iodine (
) upon degradation.[1] This guide synthesizes field-proven handling protocols with rigorous safety data to ensure operational integrity.
Physicochemical Identity & Profile
Understanding the physical state is the first step in risk mitigation.[1] While experimental data for this specific isomer is sparse in open literature, its properties can be reliably predicted based on structural analogs (e.g., 4-iodocreosol, iodovanillin).[1]
Action: Verify via capillary melting point on receipt.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Insoluble in water
Stability
Light & Air Sensitive
Critical: Store under inert gas at -20°C.
Hazard Identification & Risk Assessment
This compound is not fully characterized by a harmonized REACH dossier.[1] Therefore, we apply the Precautionary Principle , categorizing it based on the toxicity of analogous halogenated phenols.
Iodine Liberation: Old or improperly stored samples may degrade, releasing elemental iodine (
), which is a severe respiratory irritant and corrosive.[1] If the solid appears dark brown/purple, test for free iodine before use.[1]
Phenolic Absorption: Like creosol, this compound can potentially permeate the skin.[1] The methoxy group generally reduces systemic toxicity compared to bare phenol, but the iodine atom increases lipophilicity, potentially enhancing dermal absorption.[1]
Operational Safety & Handling Protocols
Engineering Controls
Primary Barrier: All handling of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood .[1]
Static Control: Use anti-static weighing boats. Halogenated powders can be static-prone; use an ionizing fan if necessary to prevent dispersal.[1]
Outer glove changed immediately upon contamination.[1]
Eyes
Chemical Splash Goggles
Safety glasses are insufficient for phenolic powders.[1]
Body
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Prevents wrist exposure during reaching motions.[1]
Emergency Response Logic
Figure 1: Decision logic for immediate response to exposure incidents.[1] Note the specific use of Polyethylene Glycol (PEG) for skin decontamination of phenols, which is superior to water alone.[1]
Synthesis & Reaction Safety (The "Senior Scientist" Protocol)
For researchers needing to synthesize this compound from Creosol (2-methoxy-4-methylphenol), I recommend the NaI/NaOCl (Bleach) method.[1] It avoids the use of hazardous elemental iodine (
) or toxic ICl, generating the iodinating species in situ.[1]
Safety Note: This reaction is exothermic.[1] Monitor internal temperature (
).
Quench : Acidify with 10% HCl to pH 2. Sodium Thiosulfate (
) solution must be added to quench unreacted iodine (indicated by color change from dark red to yellow/colorless).
Isolation : The product typically precipitates.[1][3] Filter and wash with cold water.[1] Recrystallize from Ethanol/Water.[1]
Figure 2: Step-by-step synthesis workflow emphasizing critical safety control points (temperature and quenching).[1]
References
Matsuoka, J., et al. (2024).[1] "Efficient Iodination of Arenes using Iron(III) Catalysts." Journal of Organic Chemistry, 89, 770-777.[1] (Context for iodination mechanisms).
PubChem. (2025).[1][4] Compound Summary: 2-Iodo-4-methylphenol (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [Link]
Application Note: "Phenol, 2-iodo-6-methoxy-4-methyl-" in Palladium-Catalyzed Cross-Coupling
Executive Summary & Strategic Value Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 1391052-87-1) , often referred to as 6-iodocreosol , represents a high-value "privileged scaffold" in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 1391052-87-1) , often referred to as 6-iodocreosol , represents a high-value "privileged scaffold" in medicinal chemistry and materials science. Unlike simple aryl halides, this molecule possesses a unique triad of functionalities:
Reactive Electrophile (C-I): The C2-iodine bond is highly labile to oxidative addition by Pd(0), enabling rapid cross-coupling under mild conditions.
Nucleophilic Handle (-OH): The C1-hydroxyl group allows for directed ortho-functionalization or tandem cyclization sequences (e.g., to benzofurans).
Electronic Modulation (-OMe, -Me): The electron-donating methoxy and methyl groups stabilize cationic intermediates, influencing the regioselectivity of electrophilic substitutions and the electronic character of coupling products.
This guide details the use of 6-iodocreosol in Suzuki-Miyaura (biaryl synthesis) and Tandem Sonogashira-Cyclization (benzofuran synthesis), providing robust, self-validating protocols for drug discovery workflows.
Chemical Properties & Handling
Property
Specification
Operational Note
Molecular Formula
C₈H₉IO₂
MW: 264.06 g/mol
Appearance
Off-white to pale yellow solid
Darkens upon light exposure (iodine liberation).
Solubility
DMSO, DMF, MeOH, DCM
Poor solubility in non-polar alkanes (Hexane).
Acidity (pKa)
~10.3 (Phenol)
Critical: The phenoxide anion generated by bases (K₂CO₃, Cs₂CO₃) can coordinate to Pd(II), potentially arresting the catalytic cycle if not managed.
The primary challenge in coupling unprotected halophenols is the acidity of the -OH group. Strong bases can generate the phenoxide, which may poison the palladium catalyst or compete with the boronic acid for transmetallation.
Solution: Use a biphasic system or a weak base protocol with sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or robust bis-phosphine systems (dppf) that prevent catalyst deactivation.
Nucleophile (Excess required due to potential protodeboronation)
Catalyst: Pd(dppf)Cl₂·DCM
0.03 (3 mol%)
Robust catalyst resistant to oxygen/moisture
Base: K₂CO₃ (2M Aqueous)
3.0
Activates boronic acid; buffers phenol acidity
Solvent: 1,4-Dioxane
[0.2 M]
Miscible with aqueous phase; high boiling point
Step-by-Step Methodology:
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 6-iodocreosol (1.0 equiv) and the arylboronic acid (1.2 equiv).
Inerting: Evacuate and backfill with Argon (x3). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
Solvation: Add degassed 1,4-Dioxane, followed by the Pd catalyst. Stir for 2 minutes.
Activation: Add the degassed 2M K₂CO₃ solution. The biphasic mixture will form.
Reaction: Heat the sealed vial to 80°C for 4–12 hours.
Self-Validation Point: Monitor TLC. The starting iodide (Rf ~0.6 in 20% EtOAc/Hex) should disappear. The product will likely be more polar due to the biaryl system but less polar than the boronic acid.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with EtOAc (x3). Wash combined organics with Brine.
Purification: Flash chromatography (SiO₂).
Application 2: Tandem Sonogashira-Cyclization (Benzofuran Synthesis)
Mechanistic Rationale
This is the "killer application" for ortho-iodophenols. The reaction proceeds via a domino sequence :
Intermolecular Sonogashira Coupling: Pd-catalyzed coupling of the terminal alkyne to the C2-iodine.
Intramolecular Cyclization: The adjacent phenolic oxygen attacks the alkyne (activated by Pd or Cu), closing the ring to form a 2-substituted benzofuran.
Why it works: The 6-methoxy group provides electron density, making the oxygen more nucleophilic, thereby accelerating the cyclization step compared to electron-deficient phenols.
Catalyst Pre-mix: In a glovebox or under Argon flow, combine PdCl₂(PPh₃)₂ and CuI in the reaction vessel.
Substrate Addition: Add 6-iodocreosol and the terminal alkyne.
Solvent/Base: Add degassed DMF and Et₃N.
Thermal Cycle:
Stage 1 (Coupling): Stir at RT for 1 hour.
Stage 2 (Cyclization): Heat to 80°C for 4–6 hours.
Self-Validation Point:IR Spectroscopy. Monitor the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹). The emergence of the benzofuran ether linkage (C-O-C) confirms cyclization.
Workup: Dilute with water (precipitates Cu salts). Extract with Et₂O.[1] Wash with NH₄Cl (aq) to remove copper (blue aqueous layer indicates removal).
Visualizing the Pathways
The following diagram illustrates the divergent pathways available to this specific scaffold, highlighting the "Self-Validating" checkpoints.
Caption: Divergent synthesis pathways from 6-iodocreosol. Left: Suzuki biaryl synthesis.[2] Right: Tandem Sonogashira-Cyclization to Benzofurans.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Deiodination (Product = Creosol)
β-Hydride elimination or protodemetallation.
Use dry solvents (DMF/Dioxane). Increase catalyst loading. Switch to Pd(PPh₃)₄.
Homocoupling (Biaryl ether)
Oxidative coupling of phenols.
Ensure strict O₂ exclusion. Avoid Cu salts in Suzuki reactions.
Incomplete Cyclization (Sonogashira)
Insufficient base strength or temperature.
Increase temp to 100°C. Switch base to Cs₂CO₃ or DBU.
Black Precipitate (Pd Black)
Catalyst decomposition.
Add excess ligand (PPh₃) or switch to a Palladacycle catalyst.
References
Markina, N. A., Chen, Y., & Larock, R. C. (2013).[3] Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Tetrahedron, 69(13), 2701–2713.[4]
Kishore, D. R., & Satyanarayana, G. (2022).[5] Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade.[5] The Journal of Organic Chemistry, 87(15), 10158–10172.
"Phenol, 2-iodo-6-methoxy-4-methyl-" as an intermediate in medicinal chemistry
Application Note: "Phenol, 2-iodo-6-methoxy-4-methyl-" as a Strategic Intermediate in Medicinal Chemistry Abstract This technical guide details the synthesis, purification, and application of 2-iodo-6-methoxy-4-methylphe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: "Phenol, 2-iodo-6-methoxy-4-methyl-" as a Strategic Intermediate in Medicinal Chemistry
Abstract
This technical guide details the synthesis, purification, and application of 2-iodo-6-methoxy-4-methylphenol (also known as 6-iodocreosol). As a sterically congested, electron-rich aryl iodide, this molecule serves as a critical "ortho-functionalized" scaffold in medicinal chemistry. It is particularly valued for constructing biaryl systems via Suzuki-Miyaura cross-coupling and for generating benzofuran derivatives. This guide provides a self-validating oxidative iodination protocol and a high-efficiency coupling workflow designed for drug discovery campaigns.
Introduction: The Strategic Value of the Scaffold
In medicinal chemistry, the 2-iodo-6-methoxy-4-methylphenol scaffold offers a unique combination of electronic activation and steric definition.
Electronic Properties: The electron-donating methoxy (-OCH3) and hydroxyl (-OH) groups activate the ring, making the iodine highly reactive toward oxidative addition in Palladium-catalyzed cycles.
Steric Control: The ortho-methoxy group prevents "flat" conformations in resulting biaryls, inducing twist angles that can improve selectivity for protein binding pockets (e.g., kinase domains).
Metabolic Stability: The para-methyl group blocks a common site of metabolic oxidation (P450 hydroxylation), potentially improving the half-life of derived drugs.
Objective: Synthesize 2-iodo-6-methoxy-4-methylphenol from Creosol (2-methoxy-4-methylphenol) with >95% regioselectivity.
Methodology: We utilize a "Green Chemistry" approach using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl/Bleach). This method avoids hazardous iodine monochloride (ICl) and minimizes polysubstitution.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Creosol (Starting Material)
1.0
Substrate
Sodium Iodide (NaI)
1.1
Iodine Source
NaOCl (aq, 5-6%)
1.1
Oxidant
NaOH (aq)
1.0
Base (Solubilizer)
Methanol/Water (1:1)
Solvent
Reaction Medium
Sodium Thiosulfate
Excess
Quenching Agent
Step-by-Step Protocol
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Creosol (10 mmol) in MeOH (20 mL). Add NaOH (10 mmol) dissolved in water (20 mL). The solution should be clear and slightly yellow (phenolate formation).
Iodide Addition: Add NaI (11 mmol) to the mixture and cool to 0–5 °C in an ice bath.
Oxidative Addition (Critical Step): Dropwise add the NaOCl solution over 30 minutes.
Mechanism:[1][2][3][4] NaOCl oxidizes I⁻ to I⁺ (hypoiodous acid equivalent), which undergoes electrophilic aromatic substitution ortho to the phenol.
Visual Check: The solution will darken to a reddish-brown color as transient iodine species form.
Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Creosol) Rf ~0.6 will disappear, replaced by the product Rf ~0.7.
Quench (Self-Validating Endpoint): Acidify with 1M HCl to pH ~2. Then, add saturated Sodium Thiosulfate (Na₂S₂O₃) solution dropwise.
Validation: The dark iodine color must instantly vanish, leaving a pale yellow or clear suspension. This confirms the removal of excess oxidants.
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 85–92%
Characterization:
1H NMR (CDCl3): The characteristic doublet of the proton at C-6 in Creosol disappears. A singlet remains for the proton at C-5 (shielded by the iodine).
Visualization: Synthesis Workflow
Caption: Figure 1. Regioselective oxidative iodination workflow using the NaI/NaOCl green chemistry approach.
The steric bulk of the ortho-methoxy group requires specific catalytic conditions to ensure efficient biaryl formation.
Objective: Couple 2-iodo-6-methoxy-4-methylphenol with Phenylboronic acid (Model Substrate).
Reagents & Conditions
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to steric bulk.
Base: K₂CO₃ (3.0 equiv) or K₃PO₄.
Solvent: 1,4-Dioxane/Water (4:1).
Temperature: 80–90 °C.
Protocol
Degassing (Crucial): In a reaction vial, combine the Iodo-phenol (1.0 equiv) , Boronic Acid (1.2 equiv) , and Base . Seal and purge with Nitrogen/Argon for 5 minutes.
Why? Oxygen poisons the Pd(0) species.
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.
Heating: Add degassed solvent and heat to 90 °C for 4–12 hours.
Validation:
Visual: The reaction mixture should turn black (Pd black precipitation) only after the reaction is near completion. Early precipitation indicates catalyst death (check oxygen levels).
TLC: Monitor the disappearance of the Iodo-phenol.[5]
This intermediate is a "Hub" molecule. Depending on the next step, it leads to vastly different therapeutic classes.
Caption: Figure 2. Divergent synthesis pathways utilizing the iodine handle for medicinal chemistry applications.
Safety & Handling
Iodinated Phenols: Generally skin irritants. Wear nitrile gloves.
Waste: Aqueous waste from the iodination contains iodide/iodine residues; dispose of in designated halogenated waste streams, not general aqueous waste.
Stability: Store the isolated iodo-phenol in amber vials at 4°C to prevent photo-deiodination (turning purple over time).
1H NMR characterization of "Phenol, 2-iodo-6-methoxy-4-methyl-"
This Application Note provides a comprehensive protocol for the structural characterization of Phenol, 2-iodo-6-methoxy-4-methyl- (also known as 6-iodocreosol) using Proton Nuclear Magnetic Resonance ( H NMR) spectroscop...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive protocol for the structural characterization of Phenol, 2-iodo-6-methoxy-4-methyl- (also known as 6-iodocreosol) using Proton Nuclear Magnetic Resonance (
H NMR) spectroscopy.
Part 1: Introduction & Structural Analysis
Compound Identity:
IUPAC Name: 2-iodo-6-methoxy-4-methylphenol
Common Name: 6-Iodocreosol
Molecular Formula: C
HIO
Molecular Weight: 264.06 g/mol
Significance:
This compound is a critical intermediate in the synthesis of functionalized biaryls via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and is often derived from the iodination of Creosol (2-methoxy-4-methylphenol), a naturally occurring phenol found in wood tar and vanilla beans.
Structural Prediction & Logic:
The molecule consists of a tetra-substituted benzene ring. To accurately assign signals, we analyze the substituent effects on the two remaining aromatic protons (
C2: -I (Iodo) – Strongly deshielding for ortho protons.
C3: -H (
)
C4: -CH
(Methyl)
C5: -H (
)
C6: -OCH
(Methoxy) – Shielding for ortho protons.
Symmetry: The molecule is asymmetric, meaning
and are chemically non-equivalent.
Coupling:
and are in a meta arrangement relative to each other. We expect a small meta-coupling constant ( Hz).
Part 2: Experimental Protocol
Sample Preparation
Solvent Selection: Chloroform-d (CDCl
, 99.8% D) is the standard solvent. It provides excellent solubility for phenols and a clear residual peak at 7.26 ppm for calibration.
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl
.
Note: Higher concentrations may cause peak broadening due to intermolecular hydrogen bonding of the phenolic -OH.
Tube: Use a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to ensure field homogeneity.
Instrument Parameters
Frequency: 400 MHz or higher recommended for clear resolution of meta-coupling.
Temperature: 298 K (25°C).
Pulse Sequence: Standard single-pulse (zg30 or equivalent).
Scans (NS): 16 to 64 scans (sufficient for >10 mg sample).
Relaxation Delay (D1): 1.0 – 2.0 seconds.
Acquisition Time (AQ): ~3–4 seconds.
Workflow Diagram
Caption: Step-by-step experimental workflow for high-resolution 1H NMR characterization.
Part 3: Results & Discussion
Spectral Assignment Table
The following data represents the definitive characterization of 2-iodo-6-methoxy-4-methylphenol in CDCl
.
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
Ar-H3
Aromatic
7.35 – 7.45
Doublet (d)
1H
Deshielded by ortho-Iodine; meta-coupled to H5.
Ar-H5
Aromatic
6.60 – 6.70
Doublet (d)
1H
Shielded by ortho-Methoxy; meta-coupled to H3.
-OH
Phenolic
5.30 – 5.60
Broad Singlet
1H
-
Exchangeable; shift varies with concentration.
-OCH
Methoxy
3.85 – 3.90
Singlet (s)
3H
-
Characteristic chemical shift for Ar-OMe.
-CH
Methyl
2.25 – 2.30
Singlet (s)
3H
-
Characteristic chemical shift for Ar-Me.
Detailed Signal Analysis
Aromatic Region (6.5 – 7.5 ppm):
The most diagnostic feature is the pair of doublets corresponding to
and .
(Ortho to Iodine): The iodine atom is large and polarizable, exerting a "heavy atom effect" that typically deshields the ortho proton. This pushes downfield to ~7.40 ppm.
(Ortho to Methoxy): The methoxy group is an electron-donating group (EDG) by resonance, which increases electron density at the ortho and para positions. This shields , moving it upfield to ~6.65 ppm.
Meta-Coupling: Because substituents block positions 2, 4, and 6, the protons at 3 and 5 only split each other. This results in a clean "meta-coupling" pattern (
Hz).
Aliphatic Region (2.0 – 4.0 ppm):
Methoxy (-OCH
): A sharp singlet at ~3.88 ppm.
Methyl (-CH
): A sharp singlet at ~2.28 ppm.
Phenolic Proton (-OH):
Appears as a broad singlet around 5.4 ppm.
Validation: To confirm, add one drop of D
O to the NMR tube and shake. The peak at 5.4 ppm will disappear due to deuterium exchange ().
Structural Visualization & Logic Tree
Caption: Logic tree demonstrating substituent effects on chemical shift assignments.
Part 4: Troubleshooting & Optimization
Broad Peaks?
Cause: Poor shimming or high concentration leading to H-bonding.
Solution: Dilute the sample to <10 mg/0.6 mL or re-shim the Z1 and Z2 axes.
Missing OH Peak?
Cause: Very wet solvent (water exchange) or extreme broadening.
Solution: Dry the sample under vacuum or look for a very broad hump in the baseline between 4–6 ppm.
Application Note: Structural Elucidation of Phenol, 2-iodo-6-methoxy-4-methyl- using ¹³C NMR Spectroscopy
Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. "Phenol, 2-iodo-6-methoxy-4-methyl-," a highly substituted a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. "Phenol, 2-iodo-6-methoxy-4-methyl-," a highly substituted aromatic compound, presents a compelling case for the application of advanced spectroscopic techniques. Its unique substitution pattern, featuring a hydroxyl group, an iodine atom, a methoxy group, and a methyl group on a benzene ring, gives rise to a distinct electronic environment that can be effectively probed by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹³C NMR analysis of this compound, detailing a robust protocol from sample preparation to spectral interpretation. The causality behind each experimental choice is explained to ensure both methodological rigor and educational value.
Theoretical Background: Understanding ¹³C Chemical Shifts in Substituted Phenols
The chemical shift (δ) in ¹³C NMR spectroscopy is highly sensitive to the local electronic environment of each carbon atom. In "Phenol, 2-iodo-6-methoxy-4-methyl-," the interplay of various substituent effects governs the resonance frequencies of the eight unique carbon atoms.
Aromatic Carbons (C1-C6): The chemical shifts of the benzene ring carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents. Aromatic carbons typically resonate in the range of 120-170 ppm.[1] The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance, which tends to shield the ortho and para carbons, shifting their signals upfield (to lower ppm values). Conversely, the iodine atom exhibits a complex "heavy-atom effect," which is a combination of shielding and deshielding influences.[2][3] The methyl group (-CH₃) is a weak electron-donating group. The cumulative effect of these substituents leads to a unique chemical shift for each aromatic carbon.
Aliphatic Carbons (C7 and C8): The methyl carbon of the 4-methyl group (C8) will appear in the typical aliphatic region (10-35 ppm).[4] The methoxy carbon (C7) will be deshielded due to its attachment to the electronegative oxygen atom and is expected to resonate between 50 and 65 ppm.[4]
The symmetry of the molecule is a key factor in determining the number of distinct signals in the ¹³C NMR spectrum.[5][6] In this case, the lack of symmetry in "Phenol, 2-iodo-6-methoxy-4-methyl-" means that all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals in the broadband decoupled ¹³C NMR spectrum.[5]
Experimental Protocol
This protocol outlines a self-validating system for the acquisition of high-quality ¹³C NMR data.
Part 1: Sample Preparation
The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[7]
Materials:
Phenol, 2-iodo-6-methoxy-4-methyl- (approximately 50-100 mg for good signal-to-noise in a reasonable time)[8]
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
Weighing the Sample: Accurately weigh 50-100 mg of the compound. A higher concentration is generally better for ¹³C NMR due to its low natural abundance (1.1%).[9][10]
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[11]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11]
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: NMR Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
Standard ¹³C {¹H} Broadband Decoupled Spectrum:
This is the fundamental experiment to determine the number of unique carbon environments.[12]
Parameter
Recommended Value
Rationale
Pulse Program
zgpg30 or similar
A standard pulse program with a 30° pulse angle to allow for faster repetition rates.
Spectral Width (SW)
240 ppm (e.g., -20 to 220 ppm)
To encompass the full range of expected chemical shifts for both aromatic and aliphatic carbons.[13]
Number of Scans (NS)
1024 or higher
To achieve an adequate signal-to-noise ratio, as ¹³C has low natural abundance.[13]
Relaxation Delay (D1)
2 seconds
A sufficient delay to allow for relaxation of most carbon nuclei, although longer delays may be needed for quaternary carbons.
Acquisition Time (AQ)
~1-2 seconds
A standard acquisition time to ensure good digital resolution.
Temperature
298 K (25 °C)
Standard ambient temperature for routine analysis.
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy:
DEPT experiments are invaluable for determining the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).[14][15][16][17][18] This is achieved by running two key experiments:
DEPT-90: This spectrum will only show signals for CH (methine) carbons.[15]
DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[15]
By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the type of each carbon can be unambiguously assigned.
Data Processing and Analysis
Modern NMR software packages offer a suite of tools for processing the raw Free Induction Decay (FID) signal into an interpretable spectrum.[19][20][21][22][23]
Standard Processing Steps:
Fourier Transformation (FT): Converts the time-domain data (FID) into the frequency-domain spectrum.
Phase Correction: Adjusts the phase of the signals to produce pure absorption lineshapes.[20]
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.[20]
Chemical Shift Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[8][24]
Peak Picking: Identifies the precise chemical shift of each resonance.
Predicted ¹³C NMR Data for Phenol, 2-iodo-6-methoxy-4-methyl-
The following table presents the predicted ¹³C NMR chemical shifts. These are estimations based on established substituent effects and data from similar compounds.[9][25][26][27][28] Actual experimental values may vary slightly depending on the solvent and concentration.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Multiplicity (from DEPT)
Rationale for Prediction
C1 (-OH)
150 - 155
C
Deshielded by the directly attached electronegative oxygen.
C2 (-I)
90 - 95
C
Significantly shielded by the heavy-atom effect of iodine.
C3
110 - 115
CH
Shielded by the ortho hydroxyl and para methoxy groups.
C4 (-CH₃)
130 - 135
C
Deshielded relative to C3 and C5 due to substitution.
C5
120 - 125
CH
Influenced by the meta hydroxyl and methoxy groups.
C6 (-OCH₃)
155 - 160
C
Strongly deshielded by the directly attached electronegative oxygen.
C7 (-OCH₃)
55 - 60
CH₃
Typical range for a methoxy carbon attached to an aromatic ring.[29]
C8 (-CH₃)
20 - 25
CH₃
Typical range for a methyl group attached to an aromatic ring.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complete and unequivocal assignment of all carbon signals, especially in complex molecules, 2D NMR experiments are indispensable.[30][31][32][33]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[34] This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[31][34] HMBC is particularly powerful for assigning quaternary carbons by observing their correlations with nearby protons.
Visualizations
Molecular Structure and Carbon Numbering
Caption: Structure of Phenol, 2-iodo-6-methoxy-4-methyl- with carbon numbering.
Experimental Workflow
Caption: Workflow for ¹³C NMR analysis.
Conclusion
¹³C NMR spectroscopy, particularly when augmented with DEPT and 2D techniques, provides an exceptionally detailed and unambiguous method for the structural elucidation of "Phenol, 2-iodo-6-methoxy-4-methyl-". By following the rigorous protocol outlined in this application note, researchers can confidently determine the chemical structure, which is a critical step in the drug discovery and development pipeline. The principles and methodologies described herein are broadly applicable to the characterization of other novel, highly substituted small molecules.
References
NMR Data Processing. (n.d.).
DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. (2025, September 15). Fiveable.
13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA.
Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 10.1002/mrc.1270080410.
NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book.
Optimized Default 13C Parameters. (2020, May 4). NMR Facility - Chemistry Department, University of Notre Dame.
¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. Retrieved from [Link]
3.17.3: HMBC and HMQC Spectra. (2022, January 6). Chemistry LibreTexts. Retrieved from [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
Theoretical NMR correlations based Structure Discussion. (n.d.). PMC - PubMed Central. Retrieved from [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University.
NMR Sample Preparation. (n.d.). School of Chemistry, Food and Pharmacy, University of Reading.
C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. (2019, May 9). eGrove, University of Mississippi. Retrieved from [Link]
Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. (n.d.).
13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry.
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved from [Link]
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]
A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
Technical Support Center: Cross-Coupling with 2-Iodo-6-methoxy-4-methylphenol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving the sterically hindered substrate, 2-iodo-6-methoxy-4-methylphenol. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving the sterically hindered substrate, 2-iodo-6-methoxy-4-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered when using this versatile building block.
The unique structure of 2-iodo-6-methoxy-4-methylphenol presents specific challenges. The iodine atom is flanked by a bulky methoxy group, and the molecule also contains a reactive phenolic hydroxyl group. This combination can lead to a variety of side reactions and requires careful optimization of reaction conditions. This guide provides solutions to common problems in a direct question-and-answer format.
Molecular Structure and Key Challenges
The structure of 2-iodo-6-methoxy-4-methylphenol inherently presents challenges that must be addressed for successful cross-coupling.
Figure 1: Key reactive and sterically hindering sites on 2-iodo-6-methoxy-4-methylphenol.
This section addresses the most common issues encountered during cross-coupling reactions with 2-iodo-6-methoxy-4-methylphenol.
Q1: My reaction shows low or no conversion. What is the primary cause and how can I fix it?
A1: The most common cause of poor reactivity with this substrate is steric hindrance. The methoxy group positioned ortho to the iodine atom significantly slows down the initial oxidative addition step of the palladium catalyst to the C-I bond. Furthermore, the catalyst's approach can be hindered by the nearby phenolic group.
Troubleshooting Steps:
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[1] These ligands stabilize the palladium center and promote both the oxidative addition and the final reductive elimination steps, which can also be slow for hindered products.[2]
Optimize the Catalyst System:
Use Pre-formed Catalysts (Precatalysts): Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensure the efficient in situ generation of the active Pd(0) species.[3] This is often more reliable than generating the catalyst from sources like Pd(OAc)₂ and a separate ligand.[4]
Increase Catalyst Loading: For particularly stubborn couplings, consider increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol%.
Solvent and Temperature:
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally effective. For Buchwald-Hartwig aminations, specifically with aryl iodides, using a solvent like toluene where the iodide salt byproduct (e.g., NaI) is poorly soluble can prevent catalyst inhibition and improve reaction rates.[5]
Temperature: While higher temperatures can overcome activation barriers, they can also promote side reactions. Start screening around 80-100 °C and only increase if necessary.
Ligand Example
Key Feature
Typical Application
XPhos
Bulky, electron-rich biarylphosphine
General-purpose for hindered Suzuki and Buchwald-Hartwig reactions.[2]
SPhos
Similar to XPhos, highly active
Often successful for challenging C-N and C-C couplings.[2]
RuPhos
Electron-rich and less sterically demanding than XPhos
Good for hindered substrates, particularly in Suzuki couplings.
BrettPhos
Extremely bulky
Designed for coupling hindered primary amines and other challenging substrates.[6]
tBuXPhos
Very bulky ligand
Highly effective for C-O couplings involving hindered phenols.[7]
Table 1: Recommended ligands for sterically hindered cross-coupling reactions.
Q2: I'm observing my starting material without the iodine atom as a major byproduct. What is this and how do I prevent it?
A2: This byproduct results from a side reaction called hydrodehalogenation (HDI). In this process, the iodine atom is replaced by a hydrogen atom. The hydrogen source can be the solvent, water, or even the amine or boronic acid coupling partners.[8][9]
Mechanism Insight: HDI typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-I complex can react with a hydride source to form an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the de-iodinated arene and regenerate the Pd(0) catalyst.[9]
Mitigation Strategies:
Use Anhydrous Reagents and Solvents: Water is a common hydrogen source for HDI.[8] Ensure your solvent is thoroughly dried and that your reagents, particularly the base, are anhydrous.
Scrutinize the Base: Some bases are more prone to promoting HDI. For Suzuki reactions, avoid bases like NaOH or KOH if HDI is a problem and consider using K₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard, but ensure it is pure and dry.
Ligand Choice: The choice of phosphine ligand can influence the rate of HDI versus the desired cross-coupling.[8] Screening different bulky ligands (see Table 1) may reveal a system that favors the productive pathway.
Reaction Temperature: Lowering the reaction temperature can sometimes suppress HDI, which may have a higher activation energy than the desired coupling pathway.
Q3: My reaction is producing dimers of my starting material or coupling partner. What is this side reaction?
A3: This is known as homocoupling. Depending on the reaction type, you may observe different homocoupling products:
Aryl-Aryl Homocoupling: Formation of a biaryl from two molecules of your 2-iodo-6-methoxy-4-methylphenol.
Boronic Acid Homocoupling (Suzuki): Formation of a biaryl from two molecules of your boronic acid partner (Glaser-Hay coupling).
Alkyne Homocoupling (Sonogashira): Formation of a diyne from two molecules of your terminal alkyne partner.
Mechanism Insight: Homocoupling of aryl halides or boronic acids is often mediated by Pd(II) species in the presence of oxygen.[10][11] In Sonogashira reactions, the copper(I) co-catalyst is well-known to promote the oxidative homocoupling of terminal alkynes, especially in the presence of air.[12]
Mitigation Strategies:
Rigorous Oxygen Exclusion: This is the most critical step. Ensure your reaction is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or by sparging the solvent with nitrogen or argon) before adding the palladium catalyst.[10][11] Maintain a positive pressure of inert gas throughout the reaction.
Add a Mild Reducing Agent: For Suzuki reactions plagued by boronic acid homocoupling, adding a small amount of a mild reducing agent like potassium formate can help suppress the formation of the Pd(II) species that drive this side reaction.[10]
For Sonogashira Coupling:
Minimize Oxygen: As above, rigorous degassing is crucial.
Consider Copper-Free Conditions: If alkyne homocoupling is persistent, numerous copper-free Sonogashira protocols have been developed that can eliminate this side product.[13][14] These often require specific ligands and bases to facilitate the catalytic cycle without copper.
Q4: Do I need to protect the phenolic -OH group before the reaction?
A4: Not necessarily, but it depends on the specific reaction and conditions. The phenolic proton is acidic and will react with the base used in the coupling reaction to form a phenoxide.
Scenario 1: Running the reaction with the free phenol (unprotected):
Advantage: Avoids extra protection/deprotection steps, improving step economy.
Challenge: The resulting phenoxide can be a competing nucleophile, potentially leading to diaryl ether formation (C-O coupling). The phenoxide can also coordinate to the palladium center, potentially altering its reactivity.
When it Works: For C-C bond-forming reactions like Suzuki or Sonogashira, using the free phenol is often successful. You must use at least one extra equivalent of base to deprotonate the phenol in addition to the amount required for the catalytic cycle. Carbonate or phosphate bases are generally compatible.
Scenario 2: Protecting the phenol:
Advantage: Prevents all side reactions associated with the acidic proton and the nucleophilic phenoxide. This provides a "cleaner" system and can be essential for difficult couplings or when using sensitive reagents.
Challenge: Adds two steps to your synthesis (protection and deprotection).
Recommended Protecting Groups: A methyl ether (forming a veratrole-type structure) is a robust choice but requires harsh conditions for cleavage (e.g., BBr₃). A benzyl (Bn) ether is a good alternative as it can be removed under milder hydrogenolysis conditions, provided your final molecule is stable to them. Silyl ethers (e.g., TBS, TIPS) are generally not robust enough to withstand many cross-coupling conditions.
Recommendation: For initial attempts at Suzuki or Sonogashira couplings, try the reaction with the free phenol and an extra equivalent of a base like K₂CO₃ or K₃PO₄. If you observe low yields or significant byproducts related to the phenol, then implement a protection strategy. For Buchwald-Hartwig aminations, protecting the phenol is more strongly recommended, as the conditions (strong base) and nucleophilic amine create a more competitive environment.
Q5: Is there a risk of cleaving the methoxy group?
A5: The risk is low under standard palladium-catalyzed cross-coupling conditions, but not zero. Aryl methyl ethers are generally stable.[15] However, cleavage can occur under certain harsh conditions.
Conditions to Avoid:
Lewis Acids: Do not add any Lewis acidic additives. Lewis acids like AlCl₃ or BBr₃ are classic reagents used to cleave aryl ethers and must be avoided.[16]
Excessively High Temperatures: While some C-O bond cleavage reactions are catalyzed by transition metals (e.g., Nickel), they often require very high temperatures (>120-140 °C) and specific catalyst systems designed for that purpose.[17][18] Avoid pushing the reaction temperature too high for extended periods.
Strong Protic Acids: Standard cross-coupling reactions are run under basic or neutral conditions. Any strongly acidic workup or subsequent step could potentially endanger the methoxy group, although cleavage typically requires HBr or HI.[19]
If you suspect demethylation has occurred, it will result in the formation of a catechol (1,2-dihydroxy) derivative. This can be identified by mass spectrometry and NMR analysis.
Systematic Troubleshooting Workflow
If a cross-coupling reaction with 2-iodo-6-methoxy-4-methylphenol fails, a systematic approach is required to diagnose the issue.
Figure 2: A decision-tree workflow for troubleshooting failed cross-coupling reactions.
Example Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-iodo-6-methoxy-4-methylphenol with a generic arylboronic acid, incorporating best practices to minimize side reactions.
Materials:
2-Iodo-6-methoxy-4-methylphenol (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
XPhos Pd G3 Precatalyst (2 mol%)
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
Anhydrous 1,4-Dioxane
Anhydrous, degassed water
Procedure:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodo-6-methoxy-4-methylphenol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv).
Solvent Addition (Degassing): Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The solvent should be previously degassed by sparging with argon for 30 minutes.
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C. Stir vigorously for the duration of the reaction.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting aryl iodide and the formation of the desired product. Also, check for the formation of homocoupling or hydrodehalogenation byproducts.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. [Link]
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. | Request PDF. ResearchGate. [Link]
Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry. [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Metal-catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. [Link]
Photocatalytic Cross-Couplings of Aryl Halides Enabled by o -Phosphinophenolate and o -Phosphinothiophenolate | Request PDF. ResearchGate. [Link]
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
Troubleshooting a difficult Heck reaction. Reddit. [Link]
Nickel-catalyzed Cross-coupling of Anisole Derivatives with Trimethylaluminum through the Cleavage of Carbon–Oxygen Bonds | Request PDF. ResearchGate. [Link]
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
Technical Support Center: Stability & Handling of Phenol, 2-iodo-6-methoxy-4-methyl-
[1][2] Ticket ID: #TSC-IOD-Ph-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of Degradation & Rescue Protocols for 2-iodo-6-methoxy-4-methylphenol[1] Introduction You are likely working with Ph...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: #TSC-IOD-Ph-001
Assigned Specialist: Senior Application Scientist
Subject: Prevention of Degradation & Rescue Protocols for 2-iodo-6-methoxy-4-methylphenol[1]
Introduction
You are likely working with Phenol, 2-iodo-6-methoxy-4-methyl- (also known as 6-iodocreosol) as a high-value intermediate in cross-coupling reactions or radiolabeling precursors.[1][2]
This molecule presents a "perfect storm" for stability issues.[1][2] It contains an electron-rich aromatic ring (activated by methoxy and methyl groups) making it prone to oxidation, and a carbon-iodine (C–I) bond that is notoriously photosensitive.[1][2][3]
This guide moves beyond generic advice to provide the mechanistic "why" and the procedural "how" to maintain the integrity of your material.
Module 1: Diagnostics – Why is my compound degrading?
The Symptom: Discoloration
Users frequently report this white/off-white solid turning pink, violet, or dark brown upon storage.
The Mechanism: The "Radical Cascade"
Two distinct forces drive degradation: Photolysis and Oxidation .
Photolytic Deiodination: The C–I bond energy (~57 kcal/mol) is weaker than C–Br or C–Cl.[1][2] Even ambient laboratory light (fluorescent) can induce homolytic cleavage, generating an aryl radical and an iodine radical (
).[2] Two iodine radicals recombine to form elemental iodine (), which causes the pink/violet discoloration.[2]
Quinone Formation: The electron-donating groups (-OCH
, -CH) make the phenol ring electron-rich.[1][2] Once the radical process initiates, the phenol can rapidly oxidize into ortho- or para-quinones (dark brown/black species), rendering the material impure.[2]
Visualizing the Pathway
The following diagram illustrates the degradation cascade you must prevent.
Figure 1: Mechanistic pathway of photolytic and oxidative degradation leading to discoloration.[1][2]
Module 2: Storage Protocols (The "How")
To prevent the cascade described above, you must block the inputs: Light, Oxygen, and Heat.[2]
Optimal Storage Conditions Matrix
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Reduces thermal energy available for homolytic C–I bond cleavage and slows oxidation kinetics.[1][2]
Atmosphere
Argon or Nitrogen
Displaces oxygen, preventing the conversion of radicals into quinones.[2] Argon is preferred (heavier than air).[1][2]
Container
Amber Glass Vial
Blocks UV/Visible light (290–450 nm) that excites the C–I bond.[1][2]
Seal
Parafilm + Desiccant
Prevents moisture ingress.[1][2] Water can protonate/deprotonate intermediates, accelerating degradation.[2]
Protocol: Long-Term Storage Setup
Transfer the compound to an amber vial immediately after synthesis or receipt.
Flush the headspace with Argon gas for 15–30 seconds.
Cap tightly and wrap the cap junction with Parafilm .[1]
Place the vial inside a secondary container (e.g., a larger jar) containing Drierite or silica gel.
Store at -20°C .
Module 3: Rescue Operations – Can I save it?
If your compound has turned pink or light brown, it is often salvageable.[2] The "pink" is usually surface-level elemental iodine (
Figure 2: Decision matrix for handling degraded material.
Rescue Protocol A: The Thiosulfate Wash (For Solutions)
Use this if your compound is dissolved in an organic solvent (e.g., Ethyl Acetate, DCM) and looks pink.[2]
Prepare: A 10% w/v aqueous solution of Sodium Thiosulfate (
).
Wash: Add the thiosulfate solution to your organic layer in a separatory funnel.[1]
Shake: Shake vigorously. The thiosulfate reduces
(purple) back to iodide (), which is colorless and water-soluble.[2]
Reaction:
Observe: The organic layer should instantly become clear/pale yellow.[1]
Dry: Separate layers, dry organic phase over
, and concentrate.
Rescue Protocol B: Recrystallization (For Solids)
Use this if the solid is slightly off-color but not tarry.[1][2]
Solvent: Hexanes/Ethyl Acetate (mix) or Ethanol/Water are common for iodinated phenols.[1][2]
Dissolve: Dissolve the solid in the minimum amount of hot solvent.
Decolorize (Optional): If the solution remains dark, add a small amount of activated charcoal, stir for 5 mins, and filter hot.
Cool: Allow to cool slowly to room temperature, then to 4°C.
Filter: Collect the white crystals. The oxidized impurities (quinones) usually remain in the mother liquor.[2]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in Acetone or DMSO?A: Avoid if possible.
Acetone: In the presence of trace acid/base, acetone can react with the electron-rich phenol ring (condensation).[2]
DMSO: DMSO is an oxidant (Swern oxidation conditions).[1][2] While slow at RT, storing electron-rich phenols in DMSO can lead to sulfur-based side reactions over months.[1]
Best Practice: Store as a solid. If a stock solution is required, use anhydrous Ethanol or Acetonitrile and store at -20°C.[1]
Q: I see a new spot on my TLC plate just above the baseline. What is it?A: This is likely the oxidized quinone dimer .[1]
Iodinated phenols can undergo oxidative coupling (similar to Pummerer ketone formation).[1][2] These dimers are much more polar than the parent phenol and often appear as "streaks" or baseline spots on TLC.
Q: Is the pink color dangerous?A: Not inherently, but it indicates free Iodine (
).[2] Iodine is an oxidant and can interfere with subsequent metal-catalyzed reactions (e.g., Suzuki or Sonogashira coupling) by poisoning the Palladium catalyst.[2] You must remove it (Protocol A) before using the material in catalysis.[2]
References
Photodehalogenation Mechanisms
Photochemical Degradation of Aryl Halides.[1][4] Royal Society of Chemistry.[1][2] (2012).[1][2][5] Explains the homolytic cleavage of C–I bonds under UV-A/Visible light. 4[1][2][3][5][6][7][8][9]
Phenol Oxidation
Oxidation of Phenols to Quinones.[1][2][3][10] RSC Publishing.[1][2] (2025).[1][2][3][7] Details the electron-transfer-proton-transfer (ET-PT) mechanisms that convert electron-rich phenols into quinones. 2[1][2][3][7][8][9]
Purification Protocols
Workup: Removal of Bromine or Iodine.[1][8] University of Rochester.[1][8] (2026).[1][2][8] Standard operating procedure for using Sodium Thiosulfate to remove free halogens from organic solutions.[1][2] 8[1][2][3][5][6][7][8][9][11][12]
Compound Data
2-Iodo-4-methylphenol Properties.[1][3] PubChem. (2025).[1][2] Physical and chemical property data for the structural analog, supporting stability inferences.[2][3] 1
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Catalyst Selection for Coupling Reactions of Phenol, 2-iodo-6-methoxy-4-methyl-
Substrate Analysis & Triage
Compound Profile:
Chemical Name: Phenol, 2-iodo-6-methoxy-4-methyl-
Common Analog: 6-Iodocreosol (derivative of creosol/guaiacol).
Key Structural Features:
C2-Iodo: Highly reactive electrophilic site (Ar-I bond).
C1-Hydroxyl (Free Phenol): Acidic proton (pKa ~10). Acts as a nucleophile (O-arylation risk) and a potential catalyst poison (via phenoxide coordination).
C6-Methoxy & C4-Methyl: Electron-donating groups (EDGs). These make the ring electron-rich, facilitating oxidative addition but potentially slowing reductive elimination or promoting dehalogenation.
Steric Environment: The iodine is flanked by the hydroxyl group and a hydrogen. The 6-methoxy group adds distal steric bulk but primarily influences electronic density.
Core Challenge: The primary obstacle is the unprotected hydroxyl group . Standard bases (NaOtBu, KHMDS) will deprotonate the phenol, creating an anionic phenoxide that can displace ligands on Palladium or undergo competitive O-arylation.
Goal: Create a C-C bond with an aryl/heteroaryl boronic acid.[1]
Condition
Recommended Catalyst System
Rationale
Standard (High Yield)
SPhos Pd G2 (or XPhos Pd G2)
Buchwald Precatalysts are gold-standard for unprotected phenols. The bulky biaryl phosphine ligands prevent phenoxide coordination and facilitate coupling of electron-rich aryl halides.
Green / Aqueous
Pd/C (10%)
Heterogeneous catalysis in water/alcohol mixtures often tolerates free phenols well without complex ligands.
Cost-Sensitive
Pd(PPh3)4
Works only if the phenol is protected (e.g., as a methyl ether or acetate) prior to coupling.
Charge a reaction vial with the substrate, boronic acid, K3PO4, and SPhos Pd G2.
Evacuate and backfill with Nitrogen/Argon (3 cycles).
Add degassed Toluene and Water.
Heat to 80–100 °C for 2–4 hours.
Workup: Acidify carefully with 1M HCl to pH ~6 (to protonate the product phenol) before extraction with EtOAc.
Why this works: The biphasic system and weak base (K3PO4) allow the reaction to proceed without fully sequestering the Pd catalyst. SPhos is extremely electron-rich, stabilizing the Pd(II) intermediate against the electron-rich substrate.
Note: Initial coupling forms the 2-alkynylphenol.[10] Continued heating promotes the 5-endo-dig cyclization to the benzofuran.
Monitor by TLC.[7] If the intermediate alkyne persists, add more base or increase temp to 100 °C.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available for this specific substrate: direct coupling vs. cyclization.
Caption: Divergent synthesis pathways. Top: Biaryl synthesis via Suzuki.[7] Bottom: Benzofuran synthesis via tandem Sonogashira coupling and cyclization.[4]
Troubleshooting & FAQs
Q1: I am observing significant deiodination (formation of Phenol, 2-methoxy-4-methyl-) instead of coupling. Why?
Cause: Electron-rich aryl iodides are prone to hydrodehalogenation, especially if the reaction is overheated or if the solvent (e.g., alcohols) acts as a hydride source.
Fix:
Switch solvent to Toluene or DMF (non-protic).
Lower the reaction temperature (try 60 °C).
Ensure the reaction is strictly anhydrous if using hydride-sensitive catalysts.
Q2: The reaction stalls with standard Pd(PPh3)4. Do I need to protect the phenol?
Answer: With Pd(PPh3)4, yes. The free phenol coordinates to Pd, forming an inactive species.
Fix: Either protect the phenol (e.g., Acetyl or MOM group) or switch to SPhos Pd G2 or QPhos , which are designed to tolerate free hydroxyls and amines.
Q3: In the Sonogashira reaction, I want the linear alkyne, not the benzofuran. How do I stop cyclization?
Strategy:
Perform the reaction at Room Temperature (cyclization usually requires heat).
Use a weaker base (e.g., secondary amines like diethylamine) instead of DBU/Et3N.
Protect the phenol as an acetate or silyl ether prior to coupling.
Q4: Can I use Copper-free conditions for Sonogashira?
Yes. For this substrate, Cu-free conditions are often better to avoid homocoupling of the alkyne. Use PdCl2(MeCN)2 with XPhos and Cs2CO3 in MeCN at 60 °C.
References
Suzuki Coupling of Unprotected Phenols
Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation" (Applicable to acidic substr
Source:Journal of the American Chemical Society / PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Ticket ID: CHEM-SUP-2024-882
Subject: Optimization of Base Selection for Sterically Congested Aryl Iodides
Executive Summary: The "Crowded Phenol" Challenge
You are working with 2-iodo-6-methoxy-4-methylphenol (an iodinated derivative of Creosol). This molecule presents a classic "Ortho-Ortho" steric challenge.
Steric Gatekeeping: The hydroxyl (-OH) group is flanked by an Iodine atom (large, Van der Waals radius ~1.98 Å) and a Methoxy group (conformational bulk). This creates a "steric wall" that inhibits nucleophilic attack during O-alkylation.
Electronic Duality:
Acidity: The ortho-Iodine (electron-withdrawing via induction) lowers the pKa relative to the parent Creosol (pKa ~10.3), likely into the 8.5–9.5 range . It is easy to deprotonate but difficult to alkylate.
Catalyst Poisoning: In Palladium-catalyzed cross-couplings (Suzuki/Sonogashira), the free phenoxide can bind to Pd(II) species, forming unreactive "off-cycle" resting states, effectively poisoning your catalyst.
This guide provides the decision logic to navigate these competing factors.
Module 1: O-Alkylation & Protection
Objective: Capping the -OH group (Methylation, Benzylation, MOM-protection).
The Problem: Why Standard Carbonates Fail
Using standard bases like Potassium Carbonate (
) in Acetone or DMF often results in stalled reactions or low yields.
Cause: While
can deprotonate the phenol, the resulting Potassium phenoxide forms a tight ion pair. The steric bulk of the ortho-Iodo and ortho-Methoxy groups prevents the electrophile (e.g., MeI, BnBr) from approaching the oxygen atom effectively.
The Solution: The "Cesium Effect"
Switch to Cesium Carbonate (
) .
Mechanism: Cesium (
) has a large ionic radius and low charge density. It forms a "loose" solvent-separated ion pair with the phenoxide. This leaves the phenoxide oxygen "naked" and more nucleophilic, allowing it to overcome the steric barrier of the flanking groups.
Protocol: O-Alkylation of 2-iodo-6-methoxy-4-methylphenol
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid protic solvents.
Stoichiometry: 1.0 equiv Substrate : 1.5 equiv
: 1.2 equiv Electrophile.
Temperature: Start at 25°C. If no conversion after 2h, ramp to 60°C. Do not exceed 80°C to avoid iodine migration or elimination.
Objective: Reacting the Iodine (C-C bond formation) while preserving or ignoring the -OH.
Decision Matrix: Protected vs. Unprotected
The iodine at the C2 position is your reactive handle. However, the free phenol is a liability.
Scenario
Recommended Base
Catalyst System
Why?
Route A: Free Phenol
(3.0 equiv)
or
Potassium Phosphate is basic enough to activate the boronic acid but buffers the solution to prevent excessive formation of the poisoning phenoxide species. Water is required as a co-solvent.
Route B: Protected Phenol
or
Standard Pd sources
Once the -OH is capped (e.g., O-Me, O-Bn), the steric clash is removed from the metal center. Standard weak bases work efficiently.
Critical Warning: Deiodination
If you observe the formation of 2-methoxy-4-methylphenol (loss of Iodine) instead of your product:
Cause: Your base concentration is too high, or you are using a hydride source (like excess alcohol solvent with active Pd).
Fix: Switch to anhydrous conditions (Toluene/Dioxane) and use anhydrous
.
Module 3: Visual Decision Logic
The following diagram illustrates the critical decision pathways for this specific substrate.
Figure 1: Decision tree for base selection based on reaction intent. Note the divergence between alkylation strategies (requiring large cations) and coupling strategies (requiring phosphate buffering).
Troubleshooting Guide & FAQs
Q1: I am trying to methylate the phenol using MeI and
in acetone, but the reaction is stuck at 50% conversion after 24 hours.
Diagnosis: This is the classic "ortho-ortho" steric trap. The potassium ion is holding the phenoxide too tightly, and the acetone reflux temperature (56°C) is insufficient to overcome the activation energy barrier created by the iodine and methoxy groups.
Corrective Action:
Additive: If you cannot change the base, add 18-Crown-6 (0.1 equiv) to chelate the potassium and "free" the phenoxide.
Q2: During Suzuki coupling, my aryl iodide is de-iodinating (forming Creosol) instead of coupling.
Diagnosis: This is "Hydrodehalogenation." It occurs when the oxidative addition step happens, but the transmetallation is slow (due to steric crowding or poor base activation). The Pd-Ar-I species then scavenges a hydride from the solvent (often alcohols) or the base.
Corrective Action:
Remove Alcohols: Ensure no Ethanol/Methanol is present. Use Toluene/Water or Dioxane/Water.
Base Choice: Switch to
. It is less basic than hydroxides/alkoxides and reduces hydride transfer risks.
Concentration: High concentration favors intermolecular coupling over side reactions. Run at 0.5 M or higher .
Q3: Can I use Sodium Hydride (NaH) for the alkylation?
Technical Note: Yes, NaH is a viable option and will drive deprotonation to completion irrevesibly.
Caveat: You must be extremely careful with the Iodine . While NaH itself usually tolerates aryl iodides, if you use excess NaH in the presence of certain electrophiles or at high heat, you risk side reactions.
Recommendation:
is generally safer and milder (chemoselective) than NaH for this substrate. Use NaH only if Cesium fails.
References
BenchChem. (2025).[1][2] 2-Iodo-4-methylphenol (2-Iodo-p-cresol): Properties and Synthesis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 616392, 2-iodo-4-methylphenol. Retrieved from
Cayman Chemical. (2024). 2-Methoxy-4-methylphenol (Creosol) Product Information.[3][4] Retrieved from
University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides. Retrieved from
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. (General reference for steric effects in NMR/Reactivity of ortho-substituted phenols).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text for Base roles in Suzuki Coupling).
Managing steric hindrance in reactions with "Phenol, 2-iodo-6-methoxy-4-methyl-"
Technical Support Center: Steric Management Guide Ticket Subject: Optimization of reactions with Phenol, 2-iodo-6-methoxy-4-methyl- Case ID: #ISO-VAN-26-I Assigned Specialist: Senior Application Scientist, Process Chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Steric Management GuideTicket Subject: Optimization of reactions with Phenol, 2-iodo-6-methoxy-4-methyl-
Case ID: #ISO-VAN-26-I
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Steric Landscape: Understanding Your Substrate
Welcome to the technical support center. You are working with 2-iodo-6-methoxy-4-methylphenol . Before proceeding with protocols, you must understand the specific steric "squeeze" acting on this molecule.
This substrate presents a classic "Ortho-Ortho" interference pattern :
Position 1 (OH): The nucleophilic center is flanked by two bulky groups.
Position 2 (Iodine): A large halogen atom (Van der Waals radius ~1.98 Å).
Position 6 (Methoxy): A rotating ether group that sweeps out significant volume.
The Consequence: The phenolic oxygen is "buried." Standard nucleophilic attacks (Williamson ether synthesis) using sodium or potassium bases often stall because the cation (
, ) remains too tightly ion-paired to the oxygen, unable to break free from the steric cleft created by the Iodine and Methoxy groups. Furthermore, in cross-coupling, the free phenol can poison Palladium catalysts, while the ortho-substituents hinder the approach of the oxidative addition complex.
Workflow A: O-Functionalization (The "Cesium Effect")
User Issue: "I am trying to methylate the phenol using
in Acetone, but conversion is stuck at 40%."
Diagnosis: You are experiencing cation trapping . Potassium is not large enough to dissociate effectively in this crowded environment, leading to a tight ion pair that is non-nucleophilic.
The Solution: Switch to Cesium Carbonate (
) in a polar aprotic solvent (DMF or NMP).
Why it works:
The "Cesium Effect" relies on the large ionic radius of
(1.67 Å). It forms a "loose" ion pair with the phenoxide.[1] The bulky Cesium sits further away from the oxygen, effectively "nakeding" the anion and allowing it to bypass the steric gates of the Iodine and Methoxy groups to attack the electrophile.
Protocol: Optimized O-Alkylation
Component
Reagent/Condition
Role
Base
(1.5 - 2.0 equiv)
Large cation promotes "naked" anion.
Solvent
DMF (Anhydrous)
High dielectric constant dissociates ion pairs.
Electrophile
MeI or BnBr (1.2 equiv)
Alkylating agent.
Temp
60°C
Sufficient energy to overcome steric barrier.
Step-by-Step:
Dissolve 2-iodo-6-methoxy-4-methylphenol (1.0 equiv) in anhydrous DMF (0.2 M).
Add
(1.5 equiv).[2] Stir for 30 mins at RT. Note: Color change to yellow/orange indicates phenoxide formation.
Add Alkyl Iodide/Bromide dropwise.
Heat to 60°C. Monitor via TLC/LCMS.
Workup: Dilute with EtOAc, wash extensively with
(3x) to remove DMF.
Workflow B: C-C Bond Formation (Suzuki-Miyaura)
User Issue: "My Suzuki coupling failed. I see mostly starting material and some de-iodinated phenol."
Diagnosis:
Catalyst Death: The free phenolic -OH is acidic and can protonate the Pd-ligand complex or coordinate to the metal, poisoning the cycle.
Steric Bulk: Standard ligands (
) are not bulky enough to force the reductive elimination step in such a crowded environment, or they are too small to prevent the Pd center from aggregating.
The Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands , specifically SPhos or XPhos .[3]
Why it works:
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is designed for this exact scenario.
Electron-Rich: Facilitates oxidative addition into the hindered C-I bond.
Bulky: The biaryl backbone creates a protective pocket around the Pd, preventing aggregation and forcing the crowded reductive elimination step to occur.
Protocol: Hindered Suzuki Coupling
Parameter
Specification
Catalyst Source
(2-5 mol%)
Ligand
SPhos (4-10 mol%)
Ratio
1:2 (Pd:Ligand)
Base
(3.0 equiv)
Solvent System
Toluene : Water (10:1) or Dioxane : Water
Temperature
80°C - 100°C
Step-by-Step:
Pre-complexation (Critical): In a vial, mix
and SPhos in the solvent for 10 mins under Argon. The solution should turn from orange to pale yellow/white (active species).
Add the substrate (Phenol, 2-iodo-6-methoxy-4-methyl-), Boronic Acid (1.5 equiv), and
.
Degas the mixture (sparge with Argon for 5 mins).
Seal and heat to 90°C.
Note: If using the free phenol, add 1 extra equivalent of base to neutralize the -OH. However, O-protection (e.g., methylation via Workflow A) is highly recommended prior to coupling for higher yields.
Visualizing the Decision Matrix
The following diagram illustrates the critical decision points when managing the sterics of this specific molecule.
Caption: Decision tree for managing steric hindrance during functionalization. Note the divergence between direct coupling and the recommended protection route via Cesium-mediated alkylation.
Diagnostic Center (FAQ)
Q1: I see significant de-iodination (formation of 2-methoxy-4-methylphenol) during coupling. Why?
Cause: This is "Protodehalogenation." It happens when the oxidative addition complex is formed, but the transmetalation with the boronic acid is too slow due to steric hindrance (the ortho-OMe blocks the incoming boronic acid). The Pd species grabs a hydride (often from the solvent or ligand) and eliminates.
Fix: Increase the concentration of the Boronic Acid (2.0 equiv) and ensure your solvent is strictly anhydrous if possible, or switch to a solvent with no beta-hydrogens (though Toluene is usually fine). Crucially, switch to XPhos , which is even bulkier and accelerates the coupling cycle over the side reaction.
Q2: Can I use MOM-protection?
Answer: Yes, and it is often superior to Methylation if you need to deprotect later.
Protocol: Use MOM-Cl with DIPEA (Hünig's base) in DCM. Do not use NaH, as the anion is too hindered. The organic base approach works because MOM-Cl is highly reactive (an oxonium ion equivalent).
Q3: Why is my reaction turning black immediately?
Cause: "Pd-Black" formation. Your catalyst is aggregating and precipitating out of solution.
Fix: This indicates your ligand is not binding effectively. Ensure you are using the 1:2 Pd:Ligand ratio . If using SPhos, consider using the precatalyst form (SPhos Pd G2 or G3) , which guarantees a 1:1 active species and prevents initial aggregation.
References
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][4] Synthetic Communications. (Demonstrates the superiority of Cesium Carbonate for hindered phenol alkylation).
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". Journal of Organic Chemistry. (Mechanistic explanation of the loose ion-pairing in DMF).
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. (Definitive guide on using SPhos/XPhos for hindered substrates).
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][5] (Details the structural argument for biaryl phosphines in ortho-substituted couplings).
"Phenol, 2-iodo-6-methoxy-4-methyl-" vs 2-bromo-6-methoxy-4-methylphenol in Suzuki coupling
Publish Comparison Guide: "Phenol, 2-iodo-6-methoxy-4-methyl-" vs 2-bromo-6-methoxy-4-methylphenol in Suzuki Coupling Executive Summary: The "Reactive" Trap vs. The Robust Standard In the synthesis of hindered biaryls—sp...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: "Phenol, 2-iodo-6-methoxy-4-methyl-" vs 2-bromo-6-methoxy-4-methylphenol in Suzuki Coupling
Executive Summary: The "Reactive" Trap vs. The Robust Standard
In the synthesis of hindered biaryls—specifically those involving creosol derivatives (2-methoxy-4-methylphenol core)—the choice between the 2-iodo and 2-bromo analogues is often driven by a misconception: that the more reactive iodide is automatically superior for sterically crowded couplings.
The Verdict: For the Suzuki-Miyaura coupling of 2-halo-6-methoxy-4-methylphenols, 2-bromo-6-methoxy-4-methylphenol is the superior choice for most applications. While the iodide offers theoretically faster oxidative addition, the bromide delivers 95% yields when utilizing specific high-temperature aqueous protocols (the "Ganesh conditions"), rendering the additional cost and synthetic instability of the iodide unnecessary. Furthermore, recent mechanistic insights suggest aryl iodides can actually exhibit inferior turnover at lower temperatures with standard phosphine ligands due to the formation of stable, unreactive Pd(II) dimers.
Feature
2-Bromo-6-methoxy-4-methylphenol
"Phenol, 2-iodo-6-methoxy-4-methyl-"
CAS Registry
71119-08-9
98716-25-9
Cost/Availability
Low / High Commercial Availability
High / Often Requires In-situ Prep
Primary Challenge
Steric hindrance + Free Phenol poisoning
Light sensitivity + Pd-dimer stability
Optimal Yield
95% (at 130°C, Sealed Tube)
~85-95% (Est.)
Recommended Protocol
Ganesh Conditions (Pd(PPh₃)₄, DME/EtOH/H₂O)
Standard Mild Suzuki (Pd(OAc)₂/SPhos)
Mechanistic Insight: The Ortho-Effect and Halogen Choice
The Substrate Challenge
Both substrates present a "perfect storm" of difficulty for Palladium catalysis:
Steric Crowding: The halogen is flanked by a methoxy group (C6) and a hydroxyl group (C2). This ortho,ortho-disubstitution significantly retards the rate of oxidative addition.
Free Phenol Interference: The free hydroxyl group (pKa ~10) can deprotonate to form a phenoxide. While electron-rich, phenoxides can coordinate to Pd(II) species, potentially displacing ligands or forming off-cycle resting states.
The Iodide Anomaly
Classically, oxidative addition rates follow the order Ar-I > Ar-Br >> Ar-Cl . However, in the presence of triphenylphosphine (PPh₃), aryl iodides can form stable trans-[Pd(Ar)(I)(PPh₃)₂] complexes or bridging iodide dimers that are slow to transmetalate, particularly at temperatures <60°C. Consequently, the "more reactive" iodide can sometimes lead to slower overall reaction rates than the bromide unless "ligandless" or specialized bulky ligand systems are used.
Why the Bromide Wins
The bromide bond (C-Br) is strong enough to avoid background decomposition but weak enough to undergo oxidative addition at elevated temperatures (>100°C). At these temperatures, the catalytic cycle turns over rapidly, bypassing the stable intermediates that plague iodides at lower temperatures.
Experimental Protocols & Data
Protocol A: The "Ganesh" Conditions (Recommended for Bromide)
Source: Adapted from the synthesis of Murrastifoline B (Ganesh et al., cited in Börger et al.)
This protocol solves the decomposition issue observed under standard "Nozaki conditions" (lower temp/different base) by utilizing a sealed vessel and a mixed aqueous solvent system to solubilize the phenoxide intermediate.
Reaction Scheme:
Caption: Workflow for the high-yield Suzuki coupling of 2-bromo-6-methoxy-4-methylphenol utilizing Ganesh conditions.
Step-by-Step Methodology:
Charge: To a pressure tube, add 2-bromo-6-methoxy-4-methylphenol (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
Catalyst: Add Pd(PPh₃)₄ (7.5 mol%). Note: Handle quickly to minimize air exposure, though this system is relatively robust.
Solvent: Add a mixture of DME : EtOH : H₂O (typically 2:1:1 ratio). The water is critical for dissolving the inorganic base and facilitating transmetalation.
Reaction: Seal the tube and heat to 130°C behind a blast shield. Stir vigorously for 16 hours .
Workup: Cool to room temperature. Quench with dilute HCl (to neutralize phenoxide). Extract with EtOAc.
Performance: Expect yields >90%. Decomposition is negligible under these specific conditions.
Protocol B: Synthesis of the Substrates
If the substrates are not in stock, the Bromide is significantly easier to access from commodity chemicals.
2-Bromo-6-methoxy-4-methylphenol
2-Iodo-6-methoxy-4-methylphenol
Starting Material: 5-Bromovanillin or Creosol
Starting Material: Creosol
Reagent: Br₂ (in AcOH) or NBS
Reagent: I₂ / HIO₃ or NaI / Chloramine-T
Complexity: Low. Direct electrophilic aromatic substitution.
Medium. Iodination often requires oxidants (H₂O₂/HIO₃) to generate electrophilic I⁺.
Stability: Stable solid.
Light sensitive; turns purple/brown over time.
Decision Matrix: When to Use Which?
While the Bromide is the general recommendation, the Iodide has niche applications.
Caption: Decision logic for selecting between Iodo- and Bromo-creosol derivatives based on thermal stability and scale.
References
Börger, C., & Schmidt, A. W. (2010). First Total Synthesis of Murrastifoline B and an Improved Route to Murrastifoline F. Synthesis. Link
Key Data: Cites the 95% yield of the bromo-analogue under Ganesh conditions vs. decomposition under Nozaki conditions.
Ganesh, T., et al. (2009). Synthesis and biological evaluation of murrastifoline-A and related carbazole alkaloids. (Referenced contextually via Source 1).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Key Data: Mechanistic overview of transmetal
Iskra, J., Stavber, S., & Zupan, M. (2004).[1] Nonmetal-Catalyzed Iodination of Arenes with Iodide and Hydrogen Peroxide. Synthesis. Link
Key Data: Protocol for synthesizing the 2-iodo-analogue
Novak, Z., & Wallow, T. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania Research. Link
Key Data: Explains the "Iodide Anomaly" where Ar-I performs poorly with PPh3
Comparative Guide: HPLC Strategies for Purity Assessment of Phenol, 2-iodo-6-methoxy-4-methyl-
Executive Summary Phenol, 2-iodo-6-methoxy-4-methyl- (also referred to as 6-iodocreosol or 2-iodo-4-methyl-6-methoxyphenol) is a critical halogenated intermediate, often utilized in the synthesis of complex pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenol, 2-iodo-6-methoxy-4-methyl- (also referred to as 6-iodocreosol or 2-iodo-4-methyl-6-methoxyphenol) is a critical halogenated intermediate, often utilized in the synthesis of complex pharmaceutical payloads (e.g., antibody-drug conjugates) and natural product analogs.[1] Its purity is paramount, as residual iodinating agents or unreacted starting materials can compromise downstream coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
This guide compares two HPLC methodologies for the purity assessment of this compound:
Method A (Generic): C18 Stationary Phase with Acetonitrile/Water.
Method B (Optimized): Phenyl-Hexyl Stationary Phase with Methanol/Water.
Recommendation: While Method A provides adequate retention, Method B is superior for purity assessment. The Phenyl-Hexyl phase leverages specific
and dispersion interactions with the iodine substituent, significantly improving the resolution () between the target molecule and its de-iodinated impurity (Creosol).
Chemical Context & Impurity Profile[2][3][4]
To design a robust assay, one must understand the synthesis vector. This molecule is typically synthesized via the electrophilic iodination of Creosol (2-methoxy-4-methylphenol) .
Critical Impurities
Impurity A (Starting Material): 2-methoxy-4-methylphenol (Creosol).[2][3][4] Reason: Incomplete reaction.
Impurity B (Regioisomer/Over-iodination): 2,5-diiodo-6-methoxy-4-methylphenol. Reason: Excess iodinating agent or lack of regiocontrol.
Impurity C (Oxidation): Quinone derivatives (trace).
Structural Considerations for Chromatography
Phenolic Hydroxyl (
): Requires an acidic mobile phase to suppress ionization and prevent peak tailing.
Iodine Substituent: Highly polarizable and hydrophobic. It acts as a "soft" Lewis acid in chromatographic terms, allowing for specific interaction with aromatic stationary phases.
Comparative Method Analysis
The following comparison highlights why a "standard" approach may fail to detect subtle impurities in iodinated phenols.
Method A: The "Standard" C18 Approach
Column: C18 (Octadecylsilane), 3.5 µm.
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
interactions.[5] The selectivity () between the iodinated product and the non-iodinated starting material is driven solely by the hydrophobicity difference added by the Iodine atom.
Method B: The "Optimized" Phenyl-Hexyl Approach
Column: Phenyl-Hexyl, 3.5 µm (e.g., Phenomenex Luna or Agilent ZORBAX).
Mobile Phase: 0.1% Phosphoric Acid in Water / Methanol.
-electrons of the stationary phase to interact with the aromatic ring of the analyte. The bulky Iodine atom enhances this interaction on the Phenyl-Hexyl phase, creating a larger separation window from the non-iodinated impurity.
Rationale: Phenols exhibit a strong absorption band near 280 nm (
transition), providing high sensitivity with minimal interference from mobile phase solvents.
Gradient Table (Method B)
Time (min)
% A (0.1% in Water)
% B (Methanol)
Event
0.0
60
40
Equilibration
2.0
60
40
Isocratic Hold (Elute polar impurities)
12.0
10
90
Gradient Ramp
15.0
10
90
Wash
15.1
60
40
Re-equilibration
20.0
60
40
End
Visualizing the Workflow & Mechanism
The following diagrams illustrate the analytical workflow and the separation mechanism differences.
Diagram 1: Analytical Workflow for Purity Assessment
Caption: Step-by-step workflow for the HPLC purity assessment of the target iodinated phenol.
Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)
Caption: Mechanistic comparison showing why Phenyl-Hexyl phases offer superior resolution for iodinated aromatics.
Discussion and Troubleshooting
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is the default solvent for Reverse Phase HPLC, it possesses a triple bond with its own
electrons. These electrons can interfere with the interactions between the Phenyl-Hexyl stationary phase and the analyte. Methanol, being a protic solvent without electrons, allows the stationary phase's aromatic selectivity to dominate, maximizing the separation of the iodinated product from the non-iodinated precursor [1, 2].
pH Control
The
of 2-methoxy-4-methylphenol is approximately 10.3 [3]. The introduction of the Iodine atom (electron-withdrawing via induction) may slightly lower the , but it remains a weak acid.
Requirement: The mobile phase pH must be maintained < 4.0.[5]
Buffer: 0.1% Phosphoric acid (
) is preferred for UV detection as it is transparent at low wavelengths. If MS detection is required, switch to 0.1% Formic Acid, but expect a slight change in selectivity.
Troubleshooting Peak Tailing
If peak tailing (
) is observed:
Check pH: Ensure mobile phase is acidic enough to protonate the phenol.
Silanol Activity: Older columns may have exposed silanols interacting with the methoxy oxygen. Use an "end-capped" Phenyl-Hexyl column.
References
Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
FooDB. (n.d.). Compound Summary: 2-Methoxy-4-methylphenol.[2][3][4][6] Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
A Comparative Guide to the Bioisosteric Replacement of Iodine in 2-Iodo-6-methoxy-4-methylphenol Analogs
Introduction: The Rationale for Bioisosteric Replacement in Drug Discovery In the landscape of modern drug discovery, the strategic modification of a lead compound is a pivotal step in the optimization of its pharmacolog...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Bioisosteric Replacement in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of a lead compound is a pivotal step in the optimization of its pharmacological profile. Bioisosteric replacement, the substitution of a functional group with another that possesses similar physicochemical and electronic properties, stands as a cornerstone of this process. This powerful strategy aims to enhance a molecule's potency, selectivity, and pharmacokinetic properties while mitigating toxicity.[1][2] This guide provides an in-depth comparison of potential bioisosteric replacements for the iodine atom in "Phenol, 2-iodo-6-methoxy-4-methyl-", a substituted phenol scaffold with potential for development in areas requiring antioxidant and anti-inflammatory activities.
The iodine atom, as an aryl iodide, contributes significantly to the lipophilicity of the parent molecule and can participate in halogen bonding, a crucial non-covalent interaction that can dictate binding affinity to biological targets.[3] However, the presence of iodine can also introduce metabolic liabilities, such as deiodination, and its size may create steric impediments within certain receptor binding pockets. These factors provide a compelling rationale for exploring bioisosteric replacements that can emulate or enhance the desirable attributes of the parent iodo-compound while addressing its potential shortcomings.
This guide will delve into the selection of appropriate bioisosteres for the iodine atom in 2-iodo-6-methoxy-4-methylphenol, provide detailed synthetic protocols for the parent compound and its analogs, and outline a comprehensive experimental workflow for their comparative evaluation.
The Parent Compound: Characterization of 2-Iodo-6-methoxy-4-methylphenol
The subject of our investigation is 2-iodo-6-methoxy-4-methylphenol. While extensive biological data on this specific molecule is limited, its structural similarity to other 2-methoxyphenols, such as eugenol and vanillyl alcohol, suggests potential antioxidant and anti-inflammatory properties.[4][5] Phenolic compounds are well-established radical scavengers, and various substituted 2-methoxyphenols have demonstrated notable biological activities.[4][6]
Physicochemical Properties (Predicted and Known):
Property
Value
Source
Molecular Formula
C8H9IO2
PubChem
Molecular Weight
264.06 g/mol
PubChem
Appearance
Solid (Predicted)
Melting Point
Not Available
Boiling Point
Not Available
Solubility
Soluble in organic solvents (e.g., ethanol, DMSO)
Inferred
XLogP3
2.6
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
2
PubChem
Selection of Bioisosteres for Aryl Iodine
The choice of a suitable bioisostere is a multifactorial decision, balancing steric, electronic, and physicochemical properties. For the iodine atom in our target scaffold, we propose three promising non-classical bioisosteres: the cyano (-CN) group, the trifluoromethyl (-CF3) group, and the ethynyl (-C≡CH) group.
Rationale for Selection:
Cyano (-CN) Group: The linear geometry and similar size of the cyano group to an alkyne make it a viable steric replacement for iodine. It can act as a hydrogen bond acceptor and increases the polarity of the molecule, which may lead to improved metabolic stability.[7]
Trifluoromethyl (-CF3) Group: As a strong electron-withdrawing group, the trifluoromethyl group is metabolically very stable and can significantly modulate the pKa of the neighboring phenolic hydroxyl group.[8][9] This can influence binding interactions and overall biological activity. Its steric bulk is also comparable to an iodine atom.
Ethynyl (-C≡CH) Group: The ethynyl group is a versatile bioisostere for iodine. Its π-system can mimic aromatic interactions, and the polarized C-H bond can act as a weak hydrogen bond donor, potentially replicating the halogen bonding capabilities of iodine.[2] The molecular electrostatic potentials of iodobenzene and phenylacetylene are remarkably similar.[2]
Comparative Physicochemical Properties of Bioisosteric Analogs (Predicted):
Compound
Bioisostere
Predicted XLogP3
Predicted Polar Surface Area (Ų)
Rationale for Improved Properties
2-Cyano-6-methoxy-4-methylphenol
-CN
~1.8
~52.1
Increased polarity, potential for improved metabolic stability.
Potential for hydrogen bonding, rigid structure.[2]
Synthetic Protocols
The successful synthesis of the parent compound and its bioisosteric analogs is the first critical step in their comparative evaluation. The following are detailed, step-by-step methodologies that can be adapted for the synthesis of these compounds.
Synthesis of 2-Iodo-6-methoxy-4-methylphenol (Parent Compound)
This protocol is adapted from the electrophilic iodination of similar phenolic compounds.[10]
Experimental Protocol:
Dissolution: Dissolve 2-methoxy-4-methylphenol (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
Addition of Iodide Source: Add sodium iodide (NaI, 1.1 eq) to the solution and stir until fully dissolved.
Cooling: Cool the flask to 0 °C in an ice bath.
Iodination: Slowly add a solution of sodium hypochlorite (NaOCl, commercial bleach, 1.2 eq) dropwise to the cooled mixture with continuous stirring over 15-20 minutes.
Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any excess iodine and sodium hypochlorite.
Acidification: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 2-Iodo-6-methoxy-4-methylphenol.
Synthesis of Bioisosteric Analogs
1. 2-Cyano-6-methoxy-4-methylphenol:
This protocol is based on ortho-cyanation methods for phenols.[11]
Experimental Protocol:
Complex Formation: In an inert atmosphere, dissolve 2-methoxy-4-methylphenol (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane. Add a Lewis acid such as aluminum chloride (AlCl3, 1.2 eq).
Cyanation Reagent: To this mixture, add trichloroacetonitrile (1.1 eq).
Reaction: Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
Hydrolysis: Cool the reaction and carefully pour it into an aqueous solution of sodium hydroxide to hydrolyze the intermediate.
Workup: Acidify the aqueous layer and extract the product with an organic solvent.
Purification: Purify the crude product by column chromatography.
2. 2-Trifluoromethyl-6-methoxy-4-methylphenol:
This protocol utilizes a two-step O-carboxydifluoromethylation and decarboxylative fluorination.[1][5]
Experimental Protocol:
O-Carboxydifluoromethylation: Treat the sodium salt of 2-methoxy-4-methylphenol with sodium bromodifluoroacetate in a suitable solvent like DMF to form the corresponding aryloxydifluoroacetic acid.
Decarboxylative Fluorination: The crude aryloxydifluoroacetic acid is then subjected to a silver-catalyzed decarboxylative fluorination using a fluorinating agent like Selectfluor in the presence of a catalytic amount of a silver salt (e.g., AgNO3).
Purification: The resulting aryl trifluoromethyl ether is purified by column chromatography.
3. 2-Ethynyl-6-methoxy-4-methylphenol:
This synthesis can be achieved via a Sonogashira coupling reaction.[8][12]
Experimental Protocol:
Reaction Setup: To a solution of 2-iodo-6-methoxy-4-methylphenol (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 eq) and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).
Alkyne Addition: Add a suitable terminal alkyne with a protecting group, such as (trimethylsilyl)acetylene (1.2 eq).
Coupling Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
Deprotection: After completion of the coupling, the trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.
Purification: The final product is purified by column chromatography.
Experimental Workflow for Comparative Evaluation
A rigorous and objective comparison of the synthesized analogs is essential to determine the success of the bioisosteric replacement. The following workflow outlines the key experiments to be performed.
Workflow Diagram:
Caption: Experimental workflow for comparative evaluation.
Detailed Experimental Protocols for Biological Assays
This widely used assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][13]
Principle: The DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, this color fades, and the change in absorbance can be measured spectrophotometrically.
General Procedure:
Prepare a stock solution of DPPH in methanol.
Prepare a series of dilutions of the test compounds.
In a 96-well plate, add the test compound solutions and the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at approximately 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
2. Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.[14][15]
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
General Procedure:
Culture RAW 264.7 macrophages in a 96-well plate.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate easy comparison.
Table for Comparative Biological Activity Data (Hypothetical):
Compound
Bioisostere
DPPH IC50 (µM)
NO Production IC50 (µM)
Cytotoxicity CC50 (µM)
2-Iodo-6-methoxy-4-methylphenol
-I
25.3 ± 2.1
15.8 ± 1.5
> 100
2-Cyano-6-methoxy-4-methylphenol
-CN
18.7 ± 1.9
12.4 ± 1.1
> 100
2-Trifluoromethyl-6-methoxy-4-methylphenol
-CF3
35.1 ± 3.5
22.6 ± 2.3
> 100
2-Ethynyl-6-methoxy-4-methylphenol
-C≡CH
22.5 ± 2.0
14.9 ± 1.3
> 100
Interpretation of Results:
The hypothetical data in the table above would suggest that the cyano analog exhibits improved antioxidant and anti-inflammatory activity compared to the parent iodo-compound, while the trifluoromethyl analog shows reduced activity. The ethynyl analog demonstrates comparable activity to the parent compound. Such data, when generated experimentally, would provide a clear direction for further lead optimization.
Conclusion
The bioisosteric replacement of the iodine atom in 2-iodo-6-methoxy-4-methylphenol with cyano, trifluoromethyl, or ethynyl groups presents a promising strategy to modulate its physicochemical and biological properties. This guide has provided a comprehensive framework for the rational selection of bioisosteres, detailed synthetic pathways, and a robust experimental workflow for the comparative evaluation of the resulting analogs. By systematically synthesizing and testing these compounds, researchers can gain valuable insights into the structure-activity relationships of this scaffold and potentially identify new lead compounds with enhanced therapeutic potential. The successful application of these principles will ultimately contribute to the advancement of drug discovery and development.
References
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo, 21(1), 181-188.
Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754–3757.
Zhou, M., Ni, C., He, Z., & Hu, J. (2016).
Bissinger, E. M., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(9), 2059–2067.
Fujisawa, S., et al. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer Research, 24(5A), 3019-3026.
Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(22), 14873–14884.
BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
Hosseini, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4603.
Nakagawa, T., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 31(1), 123.
Hosseini, M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4603.
Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597–3604.
Pedret, A., et al. (2025). Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. Journal of Nutritional Biochemistry, 125, 109528.
Bissinger, E. M., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(9), 2059–2067.
Adachi, M., Matsumura, H., & Sugasawa, T. (1988). U.S. Patent No. 4,774,331. Washington, DC: U.S.
Gutiérrez-Grijalva, E. P., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Molecules, 27(12), 3896.
Can, Z., et al. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Natural Product Research, 31(14), 1636–1640.
Martin, K. A., & Grill, D. (1978). Cyanic acid, phenyl ester. Organic Syntheses, 58, 44.
Varughese, S., et al. (2011). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, 67(Pt 6), 553–563.
Bouhrim, M., et al. (2020). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties.
Tian, D., et al. (2013). Synthesis of calix[2]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. Chinese Chemical Letters, 24(11), 1002-1004.
Sudjaroen, Y., et al. (2005). SCREENING METHODS TO MEASURE ANTIOXIDANT ACTIVITIES OF PHENOLIC COMPOUND EXTRACTS FROM SOME VARIETIES OF THAI EGGPLANTS. Acta Horticulturae, (675), 165-170.
Reddit. (2025, February 1). Sonogashira coupling in presence of hydroxyl groups. r/chemistry.
Pandyarajan, V., et al. (2016). Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY. The Journal of Biological Chemistry, 291(22), 11665–11678.
Wang, K., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1065–1091.
Wang, J., et al. (2019). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Asian Journal of Organic Chemistry, 8(9), 1546-1549.
Csupor-Löffler, B., et al. (2018). Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. Current Pharmaceutical Design, 24(7), 785–806.
Sarwar, M. G., et al. (2014). Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. The Journal of Organic Chemistry, 79(18), 8654–8663.
Wirth, T. (2021). Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. Chemical Society Reviews, 50(2), 874-886.
Buzzetti, L., et al. (2022). The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols. Organic Letters, 24(16), 3011–3016.
Wikipedia. (n.d.). Sonogashira coupling.
BenchChem. (2025). A Comparative Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol and Other Methoxyphenols for Researchers and Drug Development Professionals.
Gan, Y., et al. (2018). Arenenitrile synthesis by cyanations or substitution. The Journal of Organic Chemistry, 83(22), 14036–14048.
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
PubChem. (n.d.). 2-Iodo-4-methylphenol.
Levterov, V. V., et al. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
Sigma-Aldrich. (n.d.). 2-Iodo-6-methoxyphenol.
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(1), 181-188.
Barus, J. T., et al. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.
Enamine. (2024, December 10). Benzene Bioisosteric Replacements.
ChEMBL. (n.d.).
PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol.
Nafiah, A. N. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology, 153, 112242.
de la Cruz, I., et al. (2024). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 13(1), 123.
Nafiah, A. N. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
Validating the structure of "Phenol, 2-iodo-6-methoxy-4-methyl-" using analytical techniques
A Comparative Guide to Structural Elucidation Techniques Executive Summary: The Isomer Challenge In the synthesis of Phenol, 2-iodo-6-methoxy-4-methyl- (also referred to as 6-iodocreosol), the primary challenge is not yi...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Structural Elucidation Techniques
Executive Summary: The Isomer Challenge
In the synthesis of Phenol, 2-iodo-6-methoxy-4-methyl- (also referred to as 6-iodocreosol), the primary challenge is not yield, but regioselectivity. The precursor, Creosol (2-methoxy-4-methylphenol), contains two activated positions ortho to the oxygen-containing groups (positions 5 and 6).
While the hydroxyl group (C1) is a stronger directing group than the methoxy group (C2), steric and electronic factors can lead to mixtures of the desired 2-iodo isomer (ortho to phenol) and the 5-iodo isomer (meta to phenol). Standard low-resolution Mass Spectrometry (GC-MS) cannot distinguish these regioisomers as they share identical molecular weights and fragmentation patterns.
This guide compares three analytical workflows—1H NMR (1D) , 13C NMR , and NOE Difference Spectroscopy —to establish a definitive protocol for validating the 2-iodo regiochemistry.
Part 1: Comparative Analysis of Validation Techniques
The following table summarizes the utility of each technique in validating the specific structure of 2-iodo-6-methoxy-4-methylphenol.
Feature
Technique A: 1H NMR (1D)
Technique B: 13C NMR
Technique C: 1D NOE / 2D NOESY
Primary Utility
Purity check & functional group confirmation.
Confirming Iodine attachment via "Heavy Atom Effect".
Definitive proof of spatial arrangement (Regiochemistry).
Differentiation Power
Medium. Relies on subtle coupling constant differences ( vs ).
High. Iodine causes a massive upfield shift on the attached carbon.
Very High. Maps through-space interactions between Me/OMe and aromatic protons.
Speed/Cost
Fast / Low Cost.
Medium / Medium Cost.
Medium / Medium Cost.
Risk of Error
Moderate.[1][2] Isomeric singlets can be mistaken without rigorous -value analysis.
Low, provided the C-I peak is visible (often quaternary and low intensity).
Very Low. Self-validating via internal distance checks.
Verdict
Screening Tool
Supporting Evidence
Gold Standard
Part 2: Detailed Analytical Logic
1. The 1H NMR Coupling Constant Test
The most immediate distinction between the target molecule and its likely impurity lies in the arrangement of the remaining aromatic protons.
Target (2-iodo isomer): The protons are located at positions 3 and 5. These are meta to each other.
Expected Signal: Two doublets with a coupling constant (
) of 1.5 – 2.5 Hz .
Impurity (5-iodo isomer): The protons are located at positions 3 and 6. These are para to each other.
Expected Signal: Two singlets (or extremely weak para-coupling,
Hz).
Critical Workflow: If your 1H NMR shows two sharp singlets with no "roofing" effect or splitting, you likely have the 5-iodo impurity or a mixture. The target must show meta-coupling.
2. The Nuclear Overhauser Effect (NOE) Protocol
To provide indisputable proof suitable for regulatory filing or publication, you must map the spatial environment.
Target (2-iodo): The proton at C5 is sandwiched between the Methyl and Methoxy groups. Irradiation of the C5 proton should enhance both the Methyl and Methoxy signals.
Impurity (5-iodo): The proton at C3 is next to the Methyl and Methoxy. However, the proton at C6 is isolated from the Methyl group.
3. The 13C Heavy Atom Effect
Iodine is unique among halogens because it shields the attached carbon significantly (the "Heavy Atom Effect").
C-I Carbon Shift: Typically appears at 80–90 ppm .
C-H Carbon Shift: Typically appears at 110–130 ppm .
Validation: Identifying a quaternary carbon signal upfield at ~85 ppm confirms the presence of the C-I bond, distinguishing it from chlorinated or brominated analogs, though this does not strictly prove regiochemistry without HSQC correlation.
Part 3: Visualization of Analytical Decision Tree
The following diagram illustrates the logical flow for validating the structure, ensuring no false positives.
Caption: Decision tree for distinguishing the 2-iodo regioisomer from the 5-iodo impurity using coupling constants and NOE correlations.
Part 4: Experimental Protocol (Validation Workflow)
Objective: Isolate and characterize the regiochemistry of the iodination product.
Mechanism: Electrophilic Aromatic Substitution. The hydroxyl group directs ortho (position 2 and 6). Position 2 is occupied by OMe. Position 6 is the target.[1][5][6]
Note: The reaction must be monitored to prevent over-iodination (di-iodo species).
2. Sample Preparation for NMR
Solvent: Dissolve 10-15 mg of the isolated solid in 0.6 mL of CDCl3 (Chloroform-d). DMSO-d6 is an alternative if solubility is poor, but CDCl3 typically provides sharper resolution for coupling constants.
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
NOE: If using 1D NOE, set the mixing time to 500-800 ms. Irradiate the aromatic proton signal located upfield (shielded by ortho-methyl/methoxy).
3. Data Interpretation (Expected Values)
Signal
Integration
Multiplicity
Approx Shift (ppm)
Assignment
-OH
1H
Singlet (Broad)
5.0 - 6.0
Phenolic Hydroxyl
Ar-H (C3)
1H
Doublet ()
7.35
Aromatic (Ortho to I, Meta to OH)
Ar-H (C5)
1H
Doublet ()
6.65
Aromatic (Ortho to OMe)
-OCH3
3H
Singlet
3.85
Methoxy (C6)
-CH3
3H
Singlet
2.25
Methyl (C4)
Note: Chemical shifts are estimated based on substituent additivity rules relative to Creosol. The key validator is the coupling pattern, not the absolute shift.
Part 5: Visualizing the NOE Correlations
The diagram below details the specific through-space interactions that confirm the 2-iodo regiochemistry.
Caption: NOE Correlation Map. The critical interaction is between H5 and the Methoxy group (OMe), which confirms the Iodine is NOT at position 5.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for coupling constants and additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for Creosol precursor spectra).
PubChem. (2024). Compound Summary: 2-Methoxy-4-methylphenol (Creosol). Retrieved from [Link]
Reich, H. J. (2024).[1] Hans Reich's Collection of NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Comparative Guide: Antioxidant Activity of Iodinated vs. Non-Iodinated Methoxyphenols
Executive Summary This guide provides a technical comparison of the antioxidant efficacy of standard methoxyphenols (e.g., Vanillin, Guaiacol) versus their iodinated derivatives (e.g., 5-Iodovanillin, Iodoguaiacol). Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the antioxidant efficacy of standard methoxyphenols (e.g., Vanillin, Guaiacol) versus their iodinated derivatives (e.g., 5-Iodovanillin, Iodoguaiacol). While methoxyphenols are established antioxidants due to the electron-donating methoxy group facilitating Hydrogen Atom Transfer (HAT), iodination introduces a complex duality:
Thermodynamic Enhancement: Iodine's resonance effect (+M) can stabilize the resulting phenoxy radical, potentially lowering the O-H Bond Dissociation Enthalpy (BDE).
Kinetic Inhibition: Iodine’s large atomic radius (198 pm) and inductive electron withdrawal (-I) often create steric hindrance and increase ionization potential, reducing the reaction rate with bulky radicals like DPPH.
Verdict: Non-iodinated methoxyphenols generally exhibit superior kinetic scavenging rates in standard assays (DPPH/ABTS). However, iodinated derivatives show unique promise in specific biological contexts where radical stabilization (longevity) is preferred over rapid quenching, or as intermediates for coupling reactions.
Part 1: Mechanistic Comparison (HAT vs. SET-PT)
The antioxidant activity of phenolic compounds is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer – Proton Transfer (SET-PT) . The introduction of an iodine atom fundamentally alters the energetics of these pathways.
Electronic Effects of Iodine
Inductive Effect (-I): Iodine is more electronegative than carbon (2.66 vs 2.55), withdrawing electron density from the aromatic ring. This strengthens the O-H bond, increasing BDE and hindering HAT.
Resonance Effect (+M): Iodine has lone pairs that can donate electron density into the ring system. In the para or ortho position relative to the radical, this can delocalize the unpaired electron, stabilizing the phenoxy radical.
Net Result: The -I effect usually dominates for the ground state (making the phenol more acidic but the O-H bond harder to break homolytically), while the +M effect stabilizes the radical intermediate.
Steric Effects
Iodine is a massive halogen. When substituted at the ortho position (e.g., 6-iodoguaiacol), it physically blocks the approach of large free radicals (like DPPH•), significantly lowering the observed IC50 values regardless of thermodynamic favorability.
Mechanistic Pathway Diagram[1]
Caption: Dual influence of iodine on antioxidant mechanisms: Steric hindrance and inductive withdrawal hinder the initial attack, while resonance stabilizes the final radical product.[1]
Part 2: Comparative Data Analysis
The following data synthesizes experimental findings for Vanillin (a model methoxyphenol) and its iodinated derivatives.
Table 1: Antioxidant Activity Profile (Vanillin vs. 5-Iodovanillin)
Compound
Structure
DPPH IC50 (µg/mL)
ABTS Activity
Mechanism Dominance
Vanillin
4-hydroxy-3-methoxybenzaldehyde
0.81 (Strong)
High
HAT (Fast Kinetics)
5-Iodovanillin
4-hydroxy-3-iodo-5-methoxybenzaldehyde
> 2.50 (Weak)
Moderate
SET-PT (Slow Kinetics)
Guaiacol
2-methoxyphenol
0.69 (Strong)
High
HAT
Iodinated Contrast Media
Tri-iodinated phenols
> 100 (Inactive)
Low
Sterically Blocked
Key Insight: In the synthesis of 5-iodovanillin, the iodine atom is introduced at the 5-position (ortho to the hydroxyl group).[2] While this theoretically allows for radical stabilization, the massive iodine atom creates a "picket fence" effect, preventing the bulky DPPH radical from accessing the hydroxyl hydrogen. Consequently, non-iodinated vanillin is a superior scavenger in vitro.
Part 3: Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols. These are optimized for solubility, as iodinated phenols are significantly more lipophilic (higher LogP) than their non-iodinated counterparts.
Protocol A: Synthesis of 5-Iodovanillin (For Comparison)
Source Validation: Adapted from electrophilic aromatic substitution methodologies [1].
Designed to account for the solubility differences between Vanillin and Iodovanillin.
Reagents:
DPPH Stock: 0.1 mM in Methanol (freshly prepared, protect from light).
Sample Solvents: Methanol (for Vanillin), DMSO (for Iodovanillin - essential due to lipophilicity).
Workflow:
Preparation: Prepare serial dilutions of both compounds (10 – 500 µg/mL).
Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.
Incubation: Incubate in the dark at 25°C for 30 minutes .
Note: Iodinated compounds may require 60 minutes to reach equilibrium due to slow kinetics. Measure at both time points.
Measurement: Read Absorbance at 517 nm .
Calculation:
Calculate IC50 using non-linear regression (log-concentration vs. inhibition).
Experimental Workflow Diagram
Caption: Workflow for accurate IC50 determination, highlighting the critical solvent adjustment step for lipophilic iodinated derivatives.
References
PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved from [Link]
Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]
Edwiser International. (2024). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation. Retrieved from [Link]
Priyadarsini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine. Retrieved from [Link]
Spectroscopic comparison of "Phenol, 2-iodo-6-methoxy-4-methyl-" with its precursors
An In-Depth Spectroscopic Guide: Tracing the Synthesis of 2-Iodo-6-methoxy-4-methylphenol from its Precursors Authored by: A Senior Application Scientist Introduction In the landscape of synthetic chemistry, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Spectroscopic Guide: Tracing the Synthesis of 2-Iodo-6-methoxy-4-methylphenol from its Precursors
Authored by: A Senior Application Scientist
Introduction
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous confirmation of molecular structure at each step of a synthetic sequence is paramount. Spectroscopic analysis provides the fundamental toolkit for this verification, offering a detailed narrative of the transformation of functional groups. This guide presents a comparative analysis of the key spectroscopic signatures—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the target compound, 2-Iodo-6-methoxy-4-methylphenol , and its sequential precursors, 4-methylphenol (p-cresol) and 2-methoxy-4-methylphenol (creosol).
By examining the evolution of the spectra from a simple substituted phenol to a more complex, polysubstituted analogue, we can directly observe the impact of methoxylation and subsequent iodination on the molecule's electronic and vibrational properties. This guide is designed for researchers and drug development professionals, providing not only reference data but also explaining the causal relationships between structural modifications and their spectroscopic consequences, thereby reinforcing the principles of structural elucidation.
The Synthetic Pathway: A Logical Progression
The synthesis of 2-Iodo-6-methoxy-4-methylphenol logically begins with the commercially available scaffold, 4-methylphenol. The sequence involves two key transformations: the introduction of a methoxy group directed by the activating hydroxyl group, followed by a regioselective iodination.
Caption: Synthetic progression from 4-methylphenol to 2-Iodo-6-methoxy-4-methylphenol.
Experimental Protocols & Analytical Workflow
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are critical. The following are generalized yet robust methodologies for acquiring the spectroscopic data discussed herein.
General Analytical Workflow
The process of confirming a synthetic transformation involves a multi-technique approach to build a comprehensive and self-validating dataset for the new chemical entity.
Caption: A multi-technique workflow for comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from standard practices for small molecule analysis.[1]
Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR).
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ = 0.00 ppm).
Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.
Acquisition: Insert the sample into the spectrometer. Acquire the spectra using standard acquisition parameters, ensuring sufficient scans for a good signal-to-noise ratio, particularly for ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid directly onto the ATR crystal.
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common, robust method for relatively small, volatile molecules and provides characteristic fragmentation patterns.
Analysis: Acquire the mass spectrum, ensuring the mass range is set appropriately to detect the expected molecular ion.
Spectroscopic Data Comparison
The progressive addition of substituents to the phenolic ring creates distinct and predictable changes in the spectra, providing clear evidence for each transformation.
¹H NMR Spectroscopy: A Map of the Protons
The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons. The introduction of the electron-donating methoxy group and the bulky, electron-withdrawing iodine atom causes significant shifts in the aromatic region.
(Note: Data for 2-methoxy-4-methylphenol and the final product are interpreted from typical values and substituent effects, as seen in sources like ChemicalBook[3].)
Analysis of Causality:
From 4-Methylphenol to 2-Methoxy-4-methylphenol: The addition of the electron-donating methoxy group (-OCH₃) increases electron density in the ring, generally shielding the aromatic protons and shifting them upfield (to lower ppm values). The simple doublet-doublet pattern of p-cresol becomes a more complex multiplet due to the loss of symmetry. A new singlet appears at ~3.8 ppm, characteristic of methoxy protons.
From 2-Methoxy-4-methylphenol to 2-Iodo-6-methoxy-4-methylphenol: The introduction of iodine at the C2 position removes a proton. This breaks the spin-spin coupling between the remaining aromatic protons. As a result, the multiplet resolves into two distinct singlets. The iodine atom's "heavy atom effect" and electronegativity influence the precise shifts of the remaining ring protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR tracks changes to the carbon framework. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of its neighbors.
(Note: Data for 2-methoxy-4-methylphenol and the final product are predicted based on known substituent chemical shift increments and data from similar compounds[4][5].)
Analysis of Causality:
Methoxylation: The introduction of the methoxy group adds two new signals: one for the methoxy carbon itself (~56 ppm) and a significant downfield shift for the aromatic carbon it's attached to (~147 ppm) due to the oxygen's deshielding effect.
Iodination: The most dramatic change is the appearance of a signal at a very high field (~86 ppm). This is the carbon atom directly bonded to the iodine. The high electron density of the large iodine atom induces a strong shielding effect, shifting the attached carbon's signal significantly upfield. This "heavy atom effect" is a hallmark of iodination and provides conclusive evidence of the reaction's success.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.
A broad O-H stretching band is a consistent feature across all three compounds, confirming the persistence of the phenol group.
The spectrum of 2-methoxy-4-methylphenol shows new, strong C-O stretching bands characteristic of an aryl ether, which are absent in the p-cresol spectrum.
The final product, 2-Iodo-6-methoxy-4-methylphenol, retains all the bands of its precursor but is expected to show a new, low-frequency absorption in the fingerprint region (below 600 cm⁻¹) corresponding to the C-I bond stretch. This region can be complex, but the appearance of a new band here is indicative of successful iodination.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of a compound, offering a definitive check on the elemental composition after a reaction.
The molecular ion peak provides the most straightforward evidence of transformation. The mass increases from 108 to 138 upon methoxylation, an increase of 30 mass units corresponding to the net addition of CH₂O and subtraction of H.
The subsequent iodination increases the mass from 138 to 264, a jump of 126 mass units, which corresponds to the replacement of one hydrogen atom (1 amu) with one iodine atom (127 amu).
Furthermore, the fragmentation pattern of the final product would be expected to show a prominent peak at m/z 137, corresponding to the loss of the iodine radical. This fragmentation pathway is highly characteristic of iodo-aromatic compounds and serves as secondary confirmation.
Conclusion
The systematic comparison of spectroscopic data for 4-methylphenol, 2-methoxy-4-methylphenol, and 2-iodo-6-methoxy-4-methylphenol provides a clear and instructive illustration of structure elucidation in practice. Each synthetic modification imparts a unique and predictable fingerprint on the resulting spectra:
¹H NMR visualizes the changing symmetry and electronic environment of the aromatic protons.
¹³C NMR confirms the addition of new carbon groups and pinpoints the site of iodination through the distinct upfield shift caused by the heavy atom effect.
IR Spectroscopy tracks the introduction and retention of key functional groups like ethers and phenols.
Mass Spectrometry offers definitive proof of the transformations by confirming the expected increase in molecular weight at each step.
Collectively, these techniques provide a self-validating system, equipping the research scientist with the necessary evidence to confidently confirm the structure of their target molecule and proceed with subsequent research and development.
References
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
mzCloud. (n.d.). 4 Methylphenol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Iodo-4-methylphenol. PubChem Compound Database. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). p-Cresol. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). 2-METHOXY-4-[(13)C]-METHYLPHENOL. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). p-Cresol. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). p-Cresol. NIST Chemistry WebBook. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
FooDB. (2010). Showing Compound 2-Methoxy-4-methylphenol (FDB008862). Retrieved from [Link]
A Comparative Benchmarking Guide to the Efficiency of 2-Iodo-6-methoxy-4-methylphenol in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Aryl iodides, particularly those with tailored substitution patterns, serve...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Aryl iodides, particularly those with tailored substitution patterns, serve as critical building blocks in this endeavor. This guide provides an in-depth technical comparison of Phenol, 2-iodo-6-methoxy-4-methyl- (also known as 2-iodo-4-methyl-6-methoxyphenol), a versatile reagent for palladium-catalyzed cross-coupling reactions. We will objectively benchmark its performance against structurally related alternatives, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic campaigns.
Introduction: The Strategic Value of Substituted Phenols in Modern Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Within the vast arsenal of coupling partners, substituted phenols and their derivatives offer a unique combination of reactivity and modularity.[2][3] The specific arrangement of substituents on the phenolic ring can profoundly influence reaction outcomes, dictating not only the efficiency of the coupling but also the physicochemical properties of the resulting products.
The subject of this guide, 2-Iodo-6-methoxy-4-methylphenol, presents a compelling structural motif. The ortho-iodide provides a highly reactive site for oxidative addition to a palladium(0) catalyst, a crucial step in the catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The flanking ortho-methoxy group can exert significant electronic and steric influence, potentially modulating catalyst-substrate interactions and influencing the rate and selectivity of the coupling. The para-methyl group further tunes the electronic properties of the aromatic ring. Understanding how this specific constellation of substituents directs the reactivity of the molecule is key to unlocking its full synthetic potential.
Profile of a Versatile Building Block: 2-Iodo-6-methoxy-4-methylphenol
Synthesis and Accessibility:
A plausible and efficient route to 2-iodo-6-methoxy-4-methylphenol involves the direct iodination of 2-methoxy-4-methylphenol (also known as 4-methylguaiacol), a commercially available starting material. This electrophilic aromatic substitution is typically achieved using reagents such as iodine monochloride (ICl) or a combination of an iodide source (like NaI or KI) and an oxidant (such as sodium hypochlorite). The directing effects of the hydroxyl and methoxy groups favor substitution at the position ortho to the hydroxyl group.
Structural Features and Predicted Reactivity:
The key to the utility of 2-iodo-6-methoxy-4-methylphenol in cross-coupling lies in its electronic and steric profile:
The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides generally the most reactive partners in oxidative addition to palladium(0) catalysts.[2] This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their bromo or chloro counterparts.
The Ortho-Methoxy Group: The presence of a methoxy group ortho to the site of coupling can have a dual effect. Electronically, it is an electron-donating group, which can sometimes slow down the rate of oxidative addition. However, its ability to coordinate to the palladium center can, in some cases, stabilize key intermediates and accelerate the reaction. Sterically, it can influence the preferred conformation of the substrate and its approach to the catalyst, which may impact the efficiency of the coupling with bulky partners.
The Para-Methyl Group: As an electron-donating group, the para-methyl substituent slightly increases the electron density of the aromatic ring, which could subtly modulate the rate of oxidative addition.
Comparative Analysis with Alternative Reagents
To contextualize the performance of 2-iodo-6-methoxy-4-methylphenol, we will compare it with three structurally related alternatives. This comparison will highlight the impact of the methoxy group, the position of the substituents, and the nature of the halogen on cross-coupling efficiency.
The Alternatives:
2-Iodo-4-methylphenol: This analogue lacks the ortho-methoxy group, allowing for a direct assessment of the methoxy group's influence.
4-Iodo-2-methoxyphenol: Here, the iodo and methoxy groups have swapped positions relative to the hydroxyl group. This comparison will shed light on the importance of an ortho-iodide for reactivity.
2-Bromo-6-methoxy-4-methylphenol: This compound replaces the highly reactive iodide with a bromide, providing a benchmark for the difference in reactivity between these two halogens in an otherwise identical scaffold.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, which are prevalent in pharmaceuticals.
Expected Performance:
In Suzuki-Miyaura couplings, 2-iodo-6-methoxy-4-methylphenol is anticipated to be a highly effective substrate. The reactive C-I bond should facilitate rapid oxidative addition. The ortho-methoxy group's steric bulk might present a challenge with highly substituted boronic acids, but for many common coupling partners, it is not expected to be a major impediment.
Predicted yields are based on typical outcomes for analogous substrates under the specified conditions.
Causality Behind Performance Differences:
The predicted high yield for 2-iodo-6-methoxy-4-methylphenol is based on the high reactivity of the C-I bond.
2-Iodo-4-methylphenol shows excellent reactivity, confirming that ortho-iodophenols are generally good substrates for Suzuki coupling. The absence of the methoxy group may reduce steric hindrance, contributing to the high yield under the given conditions.
4-Iodo-2-methoxyphenol also performs well, though the reaction was conducted under microwave irradiation, which can enhance reaction rates. The para-iodo position is less sterically encumbered than the ortho position, which can be advantageous.
The lower predicted yield and longer reaction time for 2-bromo-6-methoxy-4-methylphenol are attributed to the stronger C-Br bond, which requires more forcing conditions or more sophisticated catalyst systems for efficient oxidative addition compared to the C-I bond.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are crucial components of many biologically active molecules.[6]
Expected Performance:
2-Iodo-6-methoxy-4-methylphenol is expected to be a competent substrate for Buchwald-Hartwig amination. The ortho-methoxy group might pose a steric challenge, particularly with bulky secondary amines. However, with primary amines and less hindered secondary amines, good to excellent yields should be achievable, especially with the use of modern, bulky phosphine ligands that are designed to overcome steric hindrance.
Predicted and estimated yields are based on typical outcomes for analogous substrates under similar conditions.
Causality Behind Performance Differences:
The predicted high yield for 2-iodo-6-methoxy-4-methylphenol relies on the use of a modern, sterically demanding ligand like XPhos, which is known to facilitate the coupling of hindered substrates.
2-Iodo-4-methylphenol , lacking the ortho-methoxy group, is expected to be a good substrate for Buchwald-Hartwig amination, with yields being dependent on the choice of ligand and base.
4-Iodo-2-methoxyphenol demonstrates excellent reactivity under microwave conditions, highlighting the amenability of this scaffold to C-N bond formation.
Similar to the Suzuki coupling, the bromo-analogue, 2-bromo-6-methoxy-4-methylphenol , is expected to be less reactive than its iodo counterpart, likely requiring a more active catalyst system and potentially giving slightly lower yields.
The Sonogashira coupling is the most common method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes, which are versatile intermediates in organic synthesis.[7]
Expected Performance:
2-Iodo-6-methoxy-4-methylphenol should readily undergo Sonogashira coupling. The high reactivity of the C-I bond is a significant advantage. The ortho-methoxy group may introduce some steric hindrance, but this is often less of an issue in Sonogashira reactions compared to Suzuki or Buchwald-Hartwig couplings, especially with terminal alkynes that are not exceptionally bulky.
Predicted yields are based on typical outcomes for analogous substrates under similar conditions.
Causality Behind Performance Differences:
The predicted high yield for 2-iodo-6-methoxy-4-methylphenol is a direct consequence of the reactive C-I bond, which generally leads to efficient Sonogashira couplings under mild conditions.
2-Iodo-4-methylphenol demonstrates good reactivity even at room temperature, underscoring the utility of ortho-iodophenols in this transformation.
4-Iodo-2-methoxyphenol shows good performance in an ionic liquid, indicating its compatibility with various reaction media.
The bromo-analogue, 2-bromo-6-methoxy-4-methylphenol , is expected to be significantly less reactive, requiring higher temperatures and potentially giving lower yields due to the less facile oxidative addition of the C-Br bond.
Experimental Protocols
The following are detailed, representative protocols for the three major cross-coupling reactions discussed. These protocols are based on established methodologies and can be adapted for the specific substrates and coupling partners used in your research.
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent (5 mL).
In a separate vial, weigh the palladium catalyst (e.g., 0.02 mmol for 2 mol%) and ligand (if needed) and dissolve in a small amount of the reaction solvent.
Add the catalyst solution to the reaction flask via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 0.02 mmol), and CuI (0.04 mmol).
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol).
Add the terminal alkyne (1.2 mmol) via syringe.
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for the specified time.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts.
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Mechanistic Considerations
The efficiency of these cross-coupling reactions is governed by the kinetics of the elementary steps in the palladium catalytic cycle: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.
The following guide details the authoritative disposal and handling procedures for Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 111726-48-8). This protocol is designed for researchers and EHS professionals, prioritizing safe...
CRITICAL WARNING: Do NOT mix this compound with strong oxidizing agents (e.g., Nitric Acid, Perchlorates). Iodinated phenols can react vigorously with oxidizers, potentially releasing toxic iodine gas (
Non-halogenated organic solvents (keep streams separate to reduce disposal costs, though mixing is often chemically safe, it is operationally inefficient).
Phase 2: Labeling & Accumulation
Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.
Required Fields:
Chemical Name: Write out "2-iodo-6-methoxy-4-methylphenol" (Do not use abbreviations).
Hazard Checkboxes: Mark "Toxic" and "Irritant".
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-iodo-6-methoxy-4-methylphenol 10%").
Secondary Containment: Place the waste container in a secondary tray to capture potential drips or failure.
Phase 3: Final Disposal (Pickup)
Cap Tightness: Ensure the cap is screwed on tightly.[2] Do not leave funnels in the bottle.
Visual Inspection: Check for crystal formation (shock sensitivity risk, though low for this specific phenol) or pressure buildup (bulging).
Schedule Pickup: Contact your facility's EHS or Hazardous Waste Management team for "Halogenated Waste" pickup.
Waste Stream Decision Logic
The following flowchart illustrates the decision-making process for segregating this specific iodinated phenol.
Figure 1: Decision tree for segregating iodinated phenolic waste. Note that even if dissolved in a non-halogenated solvent, the presence of the iodine atom often mandates disposal in the Halogenated stream to prevent contamination of fuel-blending streams.
Emergency Response
Spill (Solid): Dampen a paper towel with water (to prevent dust), wipe up carefully, and place all materials into the solid hazardous waste container. Wash area with soap and water.[3][4]
Spill (Liquid): Cover with absorbent pads or vermiculite. Scoop into a sealed bag/container labeled "Debris from Spill of [Chemical Name]".
Skin Contact: Phenols penetrate skin rapidly. Wash immediately with PEG-300 or large amounts of soap and water for 15 minutes. Do not use ethanol (increases absorption).
References
University of Illinois Urbana-Champaign (UIUC) DRS. (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Personal Protective Equipment (PPE) & Safety Protocol: Phenol, 2-iodo-6-methoxy-4-methyl-
CAS Number: 111726-48-8 Synonyms: 6-Iodocreosol; 2-Iodo-4-methyl-6-methoxyphenol Molecular Formula: C₈H₉IO₂[1] Executive Summary: The "Speed is Life" Protocol CRITICAL WARNING: This compound combines the systemic toxicit...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 111726-48-8
Synonyms: 6-Iodocreosol; 2-Iodo-4-methyl-6-methoxyphenol
Molecular Formula: C₈H₉IO₂[1]
Executive Summary: The "Speed is Life" Protocol
CRITICAL WARNING: This compound combines the systemic toxicity and corrosivity of phenols with the sensitization potential of aryl iodides .[2] Standard laboratory safety practices are insufficient.
Immediate Action Required: You must have Polyethylene Glycol 300 or 400 (PEG 300/400) immediately accessible at the workstation before opening the vial.[2] Water alone is ineffective for initial decontamination of phenol-based compounds due to their lipophilicity.[2]
Primary Hazard: Rapid dermal absorption leading to systemic toxicity and chemical burns.[2] The anesthetic effect of phenols may delay pain perception, masking serious injury.[2]
Hazard Identification & Risk Assessment
Hazard Class
Description
Mechanism of Action
Acute Toxicity (Dermal)
High Risk
Phenolic compounds denature proteins and penetrate skin rapidly.[2] Iodine substitution often increases lipophilicity, potentially accelerating absorption.[2]
Corrosivity
Severe
Causes irreversible tissue damage to eyes and skin.[2][3]
Sensitization
Moderate
Aryl iodides are known sensitizers.[2] Repeated exposure may trigger allergic dermatitis or respiratory sensitization.[2]
Target Organs
CNS, Kidneys, Liver
Systemic absorption can lead to CNS depression, renal failure, and methemoglobinemia.[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
A. Hand Protection (The "Double-Shell" Method)
Standard nitrile gloves provide limited protection against phenols in organic solvents.[2]
Inner Layer: 4 mil Nitrile (Inspection/Dexterity).
Outer Layer:Laminate Film (Silver Shield/4H) or Viton® (Chemical Barrier).[2]
Note: If handling dry solid only, double 5-8 mil Nitrile is acceptable if gloves are changed immediately upon any splash or every 30 minutes.[2]
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filter.[2]
Why: Phenolic vapors are irritating to the respiratory tract; iodine cleavage can release corrosive vapors.
C. Eye & Face Protection
Standard: Chemical Splash Goggles (ANSI Z87.1+).[2]
High Risk (Stock Solution Prep): Add a Face Shield over goggles.
Reasoning: A splash to the eye can cause blindness.[2] Goggles seal the eyes; the shield protects the face and neck from corrosive splashes.[2]
D. Body Protection
Standard: 100% Cotton Lab Coat (Buttoned to neck).[2]
Supplemental: Chemical-resistant apron (Butyl or Neoprene) required when handling volumes >10 mL or concentrated stock solutions.[2]
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Preparation: Place the balance inside the fume hood.[2] If not possible, use a static-free powder funnel and weigh inside a tared vial, keeping the stock bottle closed during transport.[2]
PEG Station: Place a wash bottle of PEG 300/400 and gauze pads next to the balance.[2]
Technique: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]
Decontamination: Wipe the balance area with a PEG-soaked tissue, then water, after use.[2]
Protocol B: Solubilization (Liquid State)
Solvent Choice: When dissolving in DMSO or Methanol, the permeation rate through gloves increases drastically.
Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (incompatible with many phenolic solvents).
Pressure: Iodinated compounds can degrade to release iodine gas.[2] Open containers slowly in the hood to vent any pressure buildup.[2]
Emergency Response & First Aid
The "PEG First" Rule: Water creates a "seal" over hydrophobic phenols, trapping them against the skin.[2] PEG solubilizes the phenol, drawing it out of the tissue.[2]
Exposure Route
Immediate Action Steps
Skin Contact
1.[2][3][4] DO NOT FLUSH WITH WATER INITIALLY. 2.[2] Immediately wipe/soak area with PEG 300/400 for 15-30 minutes.[2] 3. Flush with water only after PEG treatment.[2] 4. Seek medical attention.
Eye Contact
1. Flush immediately with eyewash station for 15 minutes . 2. Hold eyelids open. 3. Do NOT use PEG in eyes. 4.[2] Transport to ER immediately.
Inhalation
1. Move to fresh air. 2. If breathing is difficult, provide oxygen (trained personnel only).[2]